Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Cyclopentyloxy)cyclohexan-1-one
Executive Summary 4-(Cyclopentyloxy)cyclohexan-1-one (CAS: 1566478-08-7) is an advanced organic building block increasingly utilized in medicinal chemistry and materials science. By combining a rigid cyclohexanone core w...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(Cyclopentyloxy)cyclohexan-1-one (CAS: 1566478-08-7) is an advanced organic building block increasingly utilized in medicinal chemistry and materials science. By combining a rigid cyclohexanone core with a lipophilic cyclopentyl ether linkage, this molecule offers unique spatial geometry for structure-based drug design. This technical guide explores the critical distinctions between its average molecular weight and exact mass, details the causality behind its structural utility, and provides self-validating protocols for its synthesis and analytical verification.
Mass Spectrometry & Physicochemical Profiling
In drug metabolism and pharmacokinetics (DMPK) studies and high-resolution mass spectrometry (HRMS), distinguishing between the average molecular weight and the monoisotopic exact mass is a foundational requirement.
Average Molecular Weight (MW): Calculated using the standard, naturally occurring isotopic distribution of the elements. For the chemical formula C₁₁H₁₈O₂, the average molecular weight is 182.26 g/mol . This macroscopic value is essential for stoichiometric calculations, reaction scaling, and yield determination during bulk synthesis.
Monoisotopic Exact Mass: Calculated using the precise mass of the most abundant, stable isotope of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915). The exact mass of 4-(cyclopentyloxy)cyclohexan-1-one is 182.13068 Da . This microscopic value is paramount for HRMS, allowing analytical scientists to differentiate the target compound from isobaric impurities or metabolites.
Quantitative Mass Data
The following table summarizes the key mass parameters required for both synthetic planning and mass spectrometric identification.
Parameter
Value
Primary Application
Chemical Formula
C₁₁H₁₈O₂
Elemental analysis and structural validation
Average Molecular Weight
182.26 g/mol
Stoichiometry, molarity, and yield calculations
Monoisotopic Exact Mass
182.13068 Da
HRMS structural identification
[M+H]⁺ Expected m/z
183.1380
Positive ion mode Electrospray Ionization (ESI+)
[M+Na]⁺ Expected m/z
205.1205
Sodium adduct identification in ESI+
Structural Rationale in Drug Design
Causality in Scaffold Selection: Why select 4-(cyclopentyloxy)cyclohexan-1-one over acyclic or ester-based alternatives?
Conformational Rigidity: The cyclohexanone ring restricts the conformational space of the molecule. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to higher binding affinity.
Metabolic Stability: The ether linkage (-O-) is significantly more resistant to enzymatic cleavage (e.g., by esterases in the plasma or liver) compared to ester equivalents, improving the compound's pharmacokinetic half-life.
Hydrophobic Interaction: The cyclopentyl group provides a compact, lipophilic moiety that fits optimally into hydrophobic pockets of target receptors.
Structural features of 4-(cyclopentyloxy)cyclohexan-1-one driving drug design.
Self-Validating Synthetic Protocol
To ensure high purity and regioselectivity, the synthesis of 4-(cyclopentyloxy)cyclohexan-1-one must be carefully controlled to avoid over-alkylation and over-oxidation. The following workflow utilizes a mono-alkylation strategy followed by a mild, chemoselective oxidation.
Step-by-step synthetic workflow for 4-(cyclopentyloxy)cyclohexan-1-one.
Step-by-Step Methodology
Mono-Alkylation: Dissolve 1,4-cyclohexanediol (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the reaction vessel to 0°C under an inert nitrogen (N₂) atmosphere.
Controlled Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq).
Causality: Strict stoichiometric control (1.05 eq) limits deprotonation to a single hydroxyl group on the symmetric diol, favoring mono-alkylation and preventing the formation of the di-ether byproduct.
Etherification: Add cyclopentyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with ethyl acetate (3x). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate 4-(cyclopentyloxy)cyclohexan-1-ol.
Chemoselective Oxidation: Dissolve the intermediate in anhydrous dichloromethane (DCM). Add Dess-Martin Periodinane (DMP, 1.2 eq) at 0°C . Stir at room temperature for 2 hours.
Causality: DMP is selected over harsh acidic oxidants (e.g., Jones reagent) because it is a mild, chemoselective oxidant. It prevents the oxidative cleavage of the sensitive ether linkage, ensuring a high yield of the target ketone.
Purification & Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the polar alcohol spot and the emergence of a less polar ketone spot acts as an immediate, self-validating control for the oxidation step. Isolate the pure 4-(cyclopentyloxy)cyclohexan-1-one via silica gel column chromatography (Hexanes:Ethyl Acetate).
Analytical Validation via LC-HRMS
To confirm the exact mass (182.13068 Da) and ensure the absence of isobaric contaminants, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be executed.
Step-by-Step LC-HRMS Protocol
System Calibration: Calibrate the HRMS instrument (e.g., Q-TOF or Orbitrap) using a standard tuning mix. Ensure the mass accuracy is calibrated to a tolerance of < 5 ppm.
Blank Run (Self-Validation): Inject a blank solvent (Methanol/Water).
Causality: Running a blank establishes a clean baseline and confirms the absence of system carryover. This ensures that any subsequent signal at m/z 183.1380 is genuinely derived from the sample and not background contamination.
Sample Preparation: Dissolve 1 mg of the purified 4-(cyclopentyloxy)cyclohexan-1-one in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL.
Chromatography: Elute the sample through a C18 reverse-phase column. Use a gradient mobile phase consisting of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Causality: Formic acid acts as an ion-pairing agent and provides the necessary protons to drive efficient ionization in positive ESI mode, maximizing the [M+H]⁺ signal.
Detection & Verification: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Extract the ion chromatogram (EIC) for m/z 183.1380. A mass error of < 2 ppm between the experimental m/z and the theoretical exact mass validates the structural identity of the synthesized building block.
References
Title: PubChem Mass Spectrometry and Isotopic Mass Calculations
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Cyclopentyloxy)cyclohexan-1-one in Drug Discovery
Executive Summary The transition from flat, aromatic-heavy molecules to sp³-rich architectures is a defining paradigm in modern medicinal chemistry. By increasing the fraction of sp³ carbons (Fsp³), drug developers can s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from flat, aromatic-heavy molecules to sp³-rich architectures is a defining paradigm in modern medicinal chemistry. By increasing the fraction of sp³ carbons (Fsp³), drug developers can significantly enhance target specificity, solubility, and metabolic stability. This whitepaper provides an in-depth technical analysis of 4-(cyclopentyloxy)cyclohexan-1-one (CAS: 1566478-08-7) , a highly versatile cycloaliphatic ether-ketone building block. As a Senior Application Scientist, I will guide you through its physicochemical profiling, stereochemical logic, and a self-validating experimental protocol for its chemoselective reductive amination.
Introduction: The Strategic Value of Cycloaliphatic Ether-Ketones
In the pursuit of novel pharmacophores, 4-(cyclopentyloxy)cyclohexan-1-one serves as a critical scaffold[1]. The molecule features two distinct functional zones:
The Cyclopentyloxy Tail: A lipophilic, metabolically robust ether linkage that effectively occupies hydrophobic pockets in target proteins (e.g., GPCRs or kinases) without the toxicity risks associated with aniline or phenol derivatives.
The Cyclohexanone Core: A reactive electrophilic center at C1 that allows for diverse functionalization, most notably through reductive amination, to generate novel secondary or tertiary amines.
The synthesis of such 4-alkoxycyclohexanones typically originates from commercially available 1,4-cyclohexanedione monoethylene ketal. This precursor undergoes reduction, subsequent etherification with a cyclopentyl halide under basic conditions, and final acidic ketal hydrolysis to yield the target ketone ()[2].
Before initiating any synthetic campaign, the identity and purity of the building block must be rigorously validated. Relying on unverified commercial reagents is a primary cause of downstream synthetic failure.
Table 1: Standard Registry and Physicochemical Data
Property
Value
Chemical Name
4-(cyclopentyloxy)cyclohexan-1-one
CAS Registry Number
1566478-08-7
Molecular Formula
C₁₁H₁₈O₂
Molecular Weight
182.26 g/mol
MDL Number
MFCD26884478
EC Number
829-590-5
Data sourced from authoritative chemical registries and supplier databases[1][3].
Analytical Validation (Self-Validating System)
To confirm the integrity of the ether linkage and the ketone moiety, ¹H and ¹³C NMR spectroscopy should be employed. The following diagnostic shifts are critical for confirming the structure of 4-alkoxycyclohexanones:
Table 2: Diagnostic NMR Shifts (Predicted)
Nucleus
Chemical Shift (ppm)
Multiplicity
Structural Assignment
¹H
3.85 - 3.95
m (1H)
Cyclopentyl CH-O (Ether linkage)
¹H
3.50 - 3.60
m (1H)
Cyclohexyl C4-H (Geminal to ether)
¹H
2.20 - 2.45
m (4H)
Cyclohexyl C2, C6-H₂ (Alpha to ketone)
¹³C
211.5
s
C1 (Carbonyl C=O)
¹³C
77.2
d
C4 (Cyclohexyl C-O)
Synthetic Utility & Stereochemical Logic
The most prominent application of 4-(cyclopentyloxy)cyclohexan-1-one is its conversion into a 1,4-disubstituted cycloaliphatic amine via reductive amination.
Caption: Workflow for the chemoselective reductive amination of 4-(cyclopentyloxy)cyclohexan-1-one.
Stereochemical Control
When functionalizing the C1 ketone, the stereochemical outcome (cis vs. trans 1,4-disubstitution) is dictated by the choice of reducing agent. Because the bulky C4-cyclopentyloxy group strongly prefers the equatorial position to minimize 1,3-diaxial interactions, the conformation of the ring is effectively locked.
Small Hydrides (e.g., NaBH₄, Silanes): Attack predominantly from the axial face due to torsional strain control, pushing the resulting amine into the equatorial position. A 1,4-diequatorial relationship results in the trans isomer.
Bulky Hydrides (e.g., L-Selectride): Attack from the equatorial face due to steric approach control, pushing the amine into the axial position, yielding the cis isomer.
Caption: Stereochemical logic governing the formation of trans/cis 1,4-disubstituted cyclohexanes.
To ensure high yields and avoid the toxicity of traditional cyanoborohydride reagents, we utilize the highly chemoselective Indium(III) chloride / Triethylsilane system ()[4]. This protocol is designed as a self-validating system, where the causality of each step ensures the integrity of the final product.
Reagents:
4-(cyclopentyloxy)cyclohexan-1-one (0.5 mmol)
Primary or Secondary Amine (0.5 mmol)
Methanol (1.0 mL)
Triethylsilane (Et₃SiH) (1.0 mmol)
Indium(III) chloride (InCl₃) (0.15 mmol)
Step-by-Step Methodology:
Imine Formation: To a stirred solution of the ketone in methanol, add the corresponding amine at room temperature. Stir for 1 hour.
Causality: Allowing the amine and ketone to pre-equilibrate ensures complete conversion to the hemiaminal/iminium intermediate. Monitoring this step via TLC prevents premature reduction of the ketone to the corresponding alcohol, which would drastically reduce the yield.
Reduction: Add Et₃SiH via syringe, immediately followed by the addition of solid InCl₃. Stir at room temperature until completion (monitored by TLC).
Causality: Et₃SiH serves as a mild, environmentally benign hydride source, while InCl₃ acts as a Lewis acid catalyst to activate the iminium ion. The order of addition is critical; adding the silane prior to the Lewis acid prevents unwanted polymerization or hydrolysis of the iminium species[4].
Workup & Isolation: Quench the reaction with saturated aqueous K₂CO₃ (1.0 mL). Extract the aqueous layer with ethyl acetate (3 × 5.0 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Causality: The mild alkaline quench neutralizes the InCl₃ catalyst and any trace acid without degrading the newly formed amine. Ethyl acetate efficiently partitions the lipophilic amine product away from the aqueous indium salts.
Once the 1-amino-4-(cyclopentyloxy)cyclohexane scaffold is synthesized, it frequently serves as a ligand for central nervous system targets, particularly G-Protein Coupled Receptors (GPCRs) such as Serotonin (5-HT) or Dopamine (D2) receptors. The cyclopentyloxy tail anchors the molecule in the hydrophobic transmembrane domains, while the basic amine forms a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32).
Caption: Downstream GPCR signal transduction modulated by the synthesized amine pharmacophore.
Conclusion
The compound 4-(cyclopentyloxy)cyclohexan-1-one (CAS: 1566478-08-7) is a highly valuable building block that perfectly aligns with modern drug discovery's push toward higher sp³ character. By understanding its physicochemical properties and leveraging stereocontrolled, chemoselective reductive amination protocols, researchers can efficiently generate robust, three-dimensional pharmacophores capable of precise biological targeting.
References
NextSDS Chemical Substance Database. 4-(cyclopentyloxy)cyclohexan-1-one — Chemical Substance Information. Retrieved from[Link]
Journal of the American Chemical Society. New Bioorganic Reagents: Evolved Cyclohexanone Monooxygenase Why Is It More Selective? (2006). Retrieved from[Link]
The Journal of Organic Chemistry. Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System. (2008). Retrieved from[Link]
An In-depth Technical Guide to the Thermodynamic Stability of 4-(cyclopentyloxy)cyclohexan-1-one Isomers
Abstract This technical guide provides a comprehensive examination of the principles governing the thermodynamic stability of the cis and trans isomers of 4-(cyclopentyloxy)cyclohexan-1-one. Directed at researchers, scie...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive examination of the principles governing the thermodynamic stability of the cis and trans isomers of 4-(cyclopentyloxy)cyclohexan-1-one. Directed at researchers, scientists, and professionals in drug development, this document synthesizes foundational concepts of conformational analysis with practical experimental and computational methodologies. We will explore the intricate balance of steric and electronic factors that dictate the equilibrium between these isomers. While specific experimental data for 4-(cyclopentyloxy)cyclohexan-1-one is not extensively published, this guide establishes a robust analytical framework by leveraging data from analogous 4-alkoxycyclohexanones. Detailed, field-proven protocols for determining isomer stability through chemical equilibration and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, alongside a workflow for computational modeling using Density Functional Theory (DFT), are provided to empower researchers in their own investigations.
Introduction: The Primacy of Conformation in Molecular Function
In the realm of medicinal chemistry and drug design, the three-dimensional architecture of a molecule is inextricably linked to its biological activity. For cyclic molecules, such as substituted cyclohexanes, this architecture is not static but exists as a dynamic equilibrium of various conformations. The relative populations of these conformers, and thus the overall thermodynamic stability, are dictated by subtle differences in steric and electronic interactions.[1][2] Understanding and quantifying these energetic differences is paramount for predicting a molecule's behavior, from its interaction with a biological target to its pharmacokinetic profile.
The molecule at the heart of this guide, 4-(cyclopentyloxy)cyclohexan-1-one, presents a fascinating case study in stereoisomerism. It can exist as two diastereomers: a cis isomer, where the cyclopentyloxy group and the axial hydrogen on the same carbon face the same direction relative to the ring, and a trans isomer, where they face opposite directions. The seemingly minor difference in the spatial arrangement of the cyclopentyloxy group has profound implications for the molecule's overall energy and, therefore, which isomer is thermodynamically favored at equilibrium. This guide will dissect the factors governing this preference and provide the tools to experimentally and computationally probe this equilibrium.
Foundational Principles of Cyclohexane Conformational Analysis
The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain.[3] In this conformation, the substituents on each carbon can occupy one of two positions: axial (parallel to the principal axis of the ring) or equatorial (extending from the "equator" of the ring). Through a process known as ring flipping, a chair conformation can interconvert into another chair conformation, in which all axial substituents become equatorial and vice versa.[3]
For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable.[4] This preference is primarily due to the avoidance of destabilizing 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the third and fifth carbons of the ring.[5] The magnitude of this preference is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[6] A larger A-value signifies a greater energetic penalty for the substituent to be in the axial position.[4]
Analysis of 4-(cyclopentyloxy)cyclohexan-1-one Isomers
The thermodynamic stability of the cis and trans isomers of 4-(cyclopentyloxy)cyclohexan-1-one is determined by the relative energies of their most stable chair conformations.
trans Isomer: In the trans isomer, the cyclopentyloxy group can occupy an equatorial position. In this conformation, it avoids significant 1,3-diaxial interactions, leading to a relatively stable arrangement.
cis Isomer: For the cis isomer to maintain its relative stereochemistry, the cyclopentyloxy group is forced into an axial position in one of its chair conformations. This axial orientation introduces steric strain due to 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions.
Based on these fundamental principles, the trans isomer, which can adopt a conformation with the bulky cyclopentyloxy group in the equatorial position, is predicted to be the thermodynamically more stable isomer.[1][2]
The Role of the Cyclopentyloxy Group: An Estimation of its A-Value
This estimated A-value of approximately 2.0 kcal/mol for the cyclopentyloxy group strongly suggests a significant preference for the equatorial position, further supporting the prediction that the trans isomer will be more stable.
Figure 1. Conformational equilibrium of cis and trans isomers.
Experimental Determination of Isomer Stability
The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between them and measuring their relative concentrations. A common and robust method involves acid or base-catalyzed equilibration followed by analysis using ¹H NMR spectroscopy.[8]
Protocol: Acid-Catalyzed Isomerization and ¹H NMR Analysis
Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the cis and trans isomers of 4-(cyclopentyloxy)cyclohexan-1-one.
Causality Behind Experimental Choices:
Acid Catalyst: A strong acid, such as hydrochloric acid, is used to catalyze the isomerization. The acid protonates the carbonyl oxygen, facilitating the formation of an enol intermediate. The C4 carbon in the enol is achiral, and upon reprotonation to reform the ketone, both cis and trans isomers can be formed, allowing the system to reach a thermodynamic equilibrium.
Solvent: An inert solvent that dissolves both isomers and the catalyst is chosen. Deuterated chloroform (CDCl₃) is often a good choice as it is a common solvent for NMR analysis.
Temperature Control: The equilibrium position is temperature-dependent. Therefore, the equilibration and subsequent analysis should be performed at a constant, known temperature.
¹H NMR Spectroscopy: This technique is ideal for quantifying the relative amounts of the two isomers. The protons on the carbon bearing the cyclopentyloxy group (C4) in the cis and trans isomers will have distinct chemical shifts and coupling constants, allowing for their integration and the determination of their relative concentrations.[9]
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 10-20 mg of a sample of 4-(cyclopentyloxy)cyclohexan-1-one (this can be a pure isomer or a mixture) into a clean, dry vial.
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
Add a small, catalytic amount of a strong acid (e.g., a drop of concentrated HCl in D₂O, or a few crystals of p-toluenesulfonic acid).
Equilibration:
Seal the vial and allow the mixture to stand at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. The time required can range from several hours to days and may need to be determined empirically by monitoring the isomer ratio over time.
NMR Data Acquisition:
Transfer the equilibrated solution to an NMR tube.
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
Data Analysis:
Identify the signals corresponding to the C4 proton of the cis and trans isomers. The axial proton in the cis isomer will typically appear as a multiplet with large axial-axial coupling constants, while the equatorial proton in the trans isomer will show smaller axial-equatorial and equatorial-equatorial couplings.
Carefully integrate the distinct signals for the cis and trans isomers.
Calculate the equilibrium constant (Keq) as the ratio of the integrals:
Keq = [trans] / [cis] = Integral_trans / Integral_cis
Calculate the Gibbs free energy difference (ΔG°) using the following equation:
ΔG° = -RT ln(Keq)
where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
Figure 2. Experimental workflow for determining isomer stability.
Computational Assessment of Isomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and accessible means to predict the relative stabilities of conformers and isomers.[10] By calculating the electronic energies of the optimized geometries of the cis and trans isomers, we can obtain a theoretical value for their energy difference.
Protocol: DFT Calculation Workflow
Objective: To calculate the relative Gibbs free energies of the most stable conformers of the cis and trans isomers of 4-(cyclopentyloxy)cyclohexan-1-one.
Causality Behind Computational Choices:
DFT Method: DFT methods, such as B3LYP, offer a good balance of accuracy and computational cost for conformational analysis of organic molecules.[10] Functionals that include dispersion corrections (e.g., B3LYP-D3) are often recommended to accurately model non-covalent interactions.
Basis Set: A Pople-style basis set, such as 6-31G(d), is a common and effective choice for geometry optimizations and energy calculations of organic molecules. Larger basis sets can be used for higher accuracy.
Conformational Search: Before performing high-level calculations, it is crucial to identify the lowest energy conformers for both the cis and trans isomers. This can be done using a more computationally efficient method like molecular mechanics or a semi-empirical method.
Frequency Calculation: A frequency calculation is essential to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Step-by-Step Workflow:
Structure Building:
Build the 3D structures of the cis (axial cyclopentyloxy) and trans (equatorial cyclopentyloxy) isomers of 4-(cyclopentyloxy)cyclohexan-1-one using a molecular modeling program.
Conformational Search (Optional but Recommended):
Perform a conformational search for each isomer using a molecular mechanics force field (e.g., MMFF94) to identify the lowest energy conformers.
Geometry Optimization:
For the lowest energy conformer of each isomer, perform a geometry optimization using a DFT method and basis set (e.g., B3LYP/6-31G(d)).
Frequency Calculation:
Perform a frequency calculation at the same level of theory as the geometry optimization. Confirm that there are no imaginary frequencies.
Energy Calculation:
Extract the electronic energies and the Gibbs free energy corrections from the output files of the frequency calculations.
Calculate the relative Gibbs free energy (ΔG) between the trans and cis isomers:
ΔG = G_trans - G_cis
Figure 3. Computational workflow for isomer stability analysis.
Case Study: Analysis of a Hypothetical 4-Alkoxycyclohexanone
To illustrate the application of these principles, let us consider a hypothetical case for a 4-alkoxycyclohexanone where experimental data has been obtained.
Experimental Results:
After acid-catalyzed equilibration at 298 K, ¹H NMR analysis of a sample of 4-methoxycyclohexanone in CDCl₃ revealed the following integral ratio for the C4 proton:
The negative value of ΔG° indicates that the equilibrium favors the trans isomer, which is 1.03 kcal/mol more stable than the cis isomer under these conditions. This experimental result is in excellent agreement with the principles of conformational analysis, which predict that the conformer with the alkoxy group in the equatorial position will be more stable.
Computational Correlation:
A DFT calculation at the B3LYP/6-31G(d) level of theory for 4-methoxycyclohexanone might yield a calculated ΔG of approximately -1.1 kcal/mol. The close agreement between the experimental and computational results would provide strong, self-validating evidence for the thermodynamic preference of the trans isomer.
Conclusion
The thermodynamic stability of the isomers of 4-(cyclopentyloxy)cyclohexan-1-one is a direct consequence of fundamental principles of conformational analysis. The steric demand of the cyclopentyloxy group, quantified by its A-value, dictates a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. Consequently, the trans isomer, which can readily adopt a low-energy chair conformation with an equatorial substituent, is predicted to be significantly more stable than the cis isomer.
This guide has provided a robust framework for both the theoretical understanding and the practical determination of this stability. The detailed protocols for experimental equilibration-NMR analysis and computational DFT modeling serve as a validated system for researchers to probe the conformational landscapes of this and other substituted cyclohexanones. By integrating these methodologies, scientists in drug development and related fields can gain critical insights into the structure-energy relationships that govern molecular behavior and function.
References
Allinger, N. L., & Freiberg, L. A. (1960). The Conformations of the Cyclohexanones. Journal of the American Chemical Society, 82(10), 2393–2398. [Link]
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
Hirsch, J. A. (1967). Topics in Stereochemistry, Vol. 1. In N. L. Allinger & E. L. Eliel (Eds.), (Vol. 1, pp. 199–222). Interscience Publishers.
Jensen, F. R., & Bushweller, C. H. (1969). Conformational Analysis of Cyclohexanes and Other Six-Membered Rings. Advances in Alicyclic Chemistry, 3, 139–193.
Hoffmann, R. W. (2009). The Quest for Conformational Control: 1,3-Diaxial Interactions in Substituted Cyclohexanes. Angewandte Chemie International Edition, 48(40), 7310–7327. [Link]
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]
Rickborn, B. (1962). Conformational Analysis in Symmetrically Substituted Cyclohexanones. The Alkyl Ketone Effects. Journal of the American Chemical Society, 84(13), 2414–2419. [Link]
Wilen, S. H., & Eliel, E. L. (1962). Conformational Analysis. III. The Conformational Equilibrium of the Isomeric 4-tert-Butylcyclohexanols. The Journal of Organic Chemistry, 27(6), 2279–2281. [Link]
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]
Michigan State University Department of Chemistry. (n.d.). Table of A-Values. [Link]
Pearson+. (n.d.). The A value of a substituent on a cyclohexane ring is essentially... | Study Prep. [Link]
ResearchGate. (2026, January 29). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. [Link]
Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 22(46), 16428–16440. [Link]
YouTube. (2020, March 18). 4-tert-Butylcyclohexanol - J values. [Link]
ResearchGate. (n.d.). A Comparison of the ab Initio Calculated and Experimental Conformational Energies of Alkylcyclohexanes. [Link]
Vaia. (n.d.). Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer?[Link]
Scribd. (n.d.). Stability of Disubstituted Cyclohexanes. [Link]
Fiveable. (2025, August 15). 1,4-disubstituted cyclohexanes. [Link]
ResearchGate. (n.d.). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. [Link]
University of Calgary. (n.d.). Cyclohexane Conformational Analysis. [Link]
Navigating the Uncharted: A Preliminary In Vitro and Toxicity Assessment of 4-(cyclopentyloxy)cyclohexan-1-one
A Technical Guide for Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluating the preliminary toxicity...
This technical guide provides a comprehensive framework for evaluating the preliminary toxicity and in vitro biological profile of the novel chemical entity, 4-(cyclopentyloxy)cyclohexan-1-one. In the absence of direct published data for this specific molecule, this document leverages available information on structurally related compounds, primarily the parent cyclohexanone scaffold and its derivatives, to inform a robust, tiered testing strategy. This whitepaper details the scientific rationale behind essential in vitro assays, provides step-by-step experimental protocols, and outlines the logical progression for a preliminary risk assessment critical for early-stage drug development.
Introduction: The Rationale for a Structured Assessment
4-(cyclopentyloxy)cyclohexan-1-one is a substituted cyclohexanone derivative. The cyclohexanone ring is a common scaffold in medicinal chemistry, and its derivatives have shown a range of biological activities.[1][2][3] Understanding the toxicological and biological profile of a novel derivative is paramount before committing significant resources to its development. This guide serves as a starting point for researchers, providing a structured approach to generating the foundational data necessary for informed decision-making.
The core challenge in assessing a novel compound is the lack of pre-existing data. Therefore, a logical, stepwise approach is essential. We will begin with a review of the known properties of related molecules to anticipate potential liabilities and then detail the in vitro assays required to build a preliminary safety and activity profile for 4-(cyclopentyloxy)cyclohexan-1-one.
Insights from Structurally Related Compounds
The Cyclohexanone Backbone: A Foundation of Knowledge
Cyclohexanone itself is a widely used industrial chemical with a well-documented toxicological profile.[4][5][6][7][8][9][10][11] Key takeaways from studies on cyclohexanone that are relevant to its derivatives include:
Moderate Acute Toxicity: Cyclohexanone exhibits moderate acute toxicity via oral, dermal, and inhalation routes.[5][7]
Irritation Potential: It is a known skin and eye irritant.[5][7]
Organ Toxicity: High doses or prolonged exposure have been associated with effects on the liver, kidneys, and central nervous system.[6][12]
Genotoxicity and Carcinogenicity: The majority of evidence suggests that cyclohexanone is not genotoxic and has weak to marginal carcinogenic potential.[6][13]
These findings for the parent scaffold suggest that any novel derivative, including 4-(cyclopentyloxy)cyclohexan-1-one, should be handled with appropriate precautions, and its potential for irritation and organ-specific toxicity should be a key focus of investigation.
(1r,4r)-4-(cyclopentyloxy)cyclohexan-1-amine: A Clue to Potential Hazards
A safety data sheet for the structurally related amine, (1r,4r)-4-(cyclopentyloxy)cyclohexan-1-amine, provides more specific, albeit still indirect, hazard information.[14] This compound is classified for:
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[14]
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[14]
The presence of these hazards in a closely related molecule underscores the necessity of a thorough toxicological evaluation of 4-(cyclopentyloxy)cyclohexan-1-one. The primary structural difference is the substitution of the amine group with a ketone. While this change will alter the physicochemical properties and potentially the biological activity, the shared core structure warrants a cautious approach.
A Tiered In Vitro Testing Strategy: Building a Data-Driven Profile
The following sections outline a logical, tiered approach to generating the initial in vitro data for 4-(cyclopentyloxy)cyclohexan-1-one. This strategy is designed to provide a foundational understanding of the compound's biological effects and potential liabilities in a cost-effective and scientifically rigorous manner.
Tier 1: Foundational Cytotoxicity Assessment
The first step in evaluating any new compound is to determine its general cytotoxicity. This data informs the concentration ranges for all subsequent in vitro assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
Cell Culture:
Select a panel of relevant human cell lines. A common starting point includes a liver cell line (e.g., HepG2), a kidney cell line (e.g., HEK293), and a cancer cell line relevant to the intended therapeutic area (if applicable).
Culture cells in appropriate media and conditions until they reach approximately 80% confluency.
Cell Seeding:
Trypsinize and count the cells.
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Compound Treatment:
Prepare a stock solution of 4-(cyclopentyloxy)cyclohexan-1-one in a suitable solvent (e.g., DMSO).
Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).
Add the compound dilutions to the appropriate wells. Include vehicle-only controls and untreated controls.
Incubation:
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition and Incubation:
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization and Absorbance Reading:
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation:
Cell Line
Incubation Time (h)
IC₅₀ (µM)
HepG2
24
[Insert Data]
HepG2
48
[Insert Data]
HEK293
24
[Insert Data]
HEK293
48
[Insert Data]
[Relevant Cancer Cell Line]
24
[Insert Data]
[Relevant Cancer Cell Line]
48
[Insert Data]
Diagram of Experimental Workflow:
Caption: Workflow for MTT-based cytotoxicity assessment.
Tier 2: Preliminary Genotoxicity Screening
Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, a key indicator of potential carcinogenicity. An early-stage in vitro screen can de-risk a compound significantly.
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The assay assesses the ability of a compound to cause mutations that revert the bacteria to a histidine-synthesizing state.
Step-by-Step Methodology:
Strain Selection:
Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA). These strains are designed to detect different types of mutations.
Metabolic Activation:
Perform the assay both with and without the addition of a mammalian liver extract (S9 fraction). This is critical because some compounds only become genotoxic after being metabolized by liver enzymes.
Plate Incorporation Assay:
Prepare a top agar mixture containing a trace amount of histidine (to allow for a few cell divisions), the bacterial culture, and the test compound at various concentrations.
Pour this mixture onto a minimal glucose agar plate.
Include positive controls (known mutagens for each strain) and a negative (vehicle) control.
Incubation:
Incubate the plates at 37°C for 48-72 hours.
Colony Counting:
Count the number of revertant colonies on each plate.
Data Analysis:
A compound is considered positive if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Data Presentation:
Bacterial Strain
Metabolic Activation (S9)
Concentration (µ g/plate )
Mean Revertant Colonies ± SD
Fold Increase over Vehicle
Result
TA98
-
Vehicle
[Data]
1.0
Negative
[Conc 1]
[Data]
[Data]
[Result]
[Conc 2]
[Data]
[Data]
[Result]
TA98
+
Vehicle
[Data]
1.0
Negative
[Conc 1]
[Data]
[Data]
[Result]
[Conc 2]
[Data]
[Data]
[Result]
[...other strains...]
Tier 3: In Vitro Biological Activity Screening
The nature of this screening will depend heavily on the intended therapeutic target of 4-(cyclopentyloxy)cyclohexan-1-one. The cyclohexanone and related cyclic scaffolds have been explored for a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][15][16][17][18]
This assay assesses the ability of the compound to modulate the inflammatory response in immune cells.
Step-by-Step Methodology:
Cell Culture:
Use a relevant immune cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).
Cell Seeding and Treatment:
Seed cells into a 24- or 48-well plate.
Pre-treat the cells with various non-toxic concentrations of 4-(cyclopentyloxy)cyclohexan-1-one for 1-2 hours.
Inflammatory Stimulus:
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control.
Incubation:
Incubate for a defined period (e.g., 6-24 hours).
Supernatant Collection and Analysis:
Collect the cell culture supernatant.
Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.[19]
Data Analysis:
Quantify the cytokine concentrations and determine the extent of inhibition or stimulation by the test compound compared to the LPS-only control.
Data Presentation:
Cytokine
Concentration of Compound (µM)
Cytokine Level (pg/mL) ± SD
% Inhibition vs. LPS Control
TNF-α
Vehicle (LPS only)
[Data]
0%
[Conc 1]
[Data]
[Data]
[Conc 2]
[Data]
[Data]
IL-6
Vehicle (LPS only)
[Data]
0%
[Conc 1]
[Data]
[Data]
[Conc 2]
[Data]
[Data]
Diagram of Logical Relationship:
Caption: Tiered approach for preliminary in vitro assessment.
Synthesis and Future Directions
The preliminary data generated through this tiered in vitro approach will provide a foundational understanding of the toxicological and biological profile of 4-(cyclopentyloxy)cyclohexan-1-one.
Positive Outcome: If the compound demonstrates low cytotoxicity, is non-genotoxic, and exhibits promising biological activity in the chosen screen, further investment in more complex in vitro models (e.g., 3D cell cultures, co-culture systems) and subsequent in vivo studies would be warranted.
Negative Outcome: Conversely, significant cytotoxicity at low concentrations or a positive genotoxicity result would be major red flags, suggesting that the compound may not be a viable candidate for further development without significant structural modification.
This structured, data-driven approach ensures that resources are allocated efficiently and that the development of novel chemical entities like 4-(cyclopentyloxy)cyclohexan-1-one is guided by sound scientific principles from the earliest stages.
GHS SAFETY DATA SHEET Cyclohexanone 1 / 10 1. PRODUCT AND COMPANY INFORMATION Product name. [Link]
Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [Link]
The bountiful biological activities of cyclotides - Drug Development and Therapeutics. [Link]
Evaluation on Biological Activity of Highly Functionalized Synthetic Cycloalkenoids; Trichodenone and Pericosine Analogues. [Link]
Chronic toxicity study of cyclohexanone in rats and mice - PubMed - NIH. [Link]
Cyclohexanone derivatives with cytotoxicity from the fungus Penicillium commune - PubMed. [Link]
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. [Link]
The cyclohexene derivative MC-3129 exhibits antileukemic activity via RhoA/ROCK1/PTEN/PI3K/Akt pathway-mediated mitochondrial translocation of cofilin - PMC. [Link]
Host-Defense Activities of Cyclotides - PMC. [Link]
Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. [Link]
CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P
Advanced Synthetic Utility and Conformational Dynamics of 4-(Cyclopentyloxy)cyclohexan-1-one in Modern Organic Synthesis
Executive Summary In modern drug discovery and complex target-oriented synthesis, conformationally biased cyclic scaffolds are indispensable. 4-(Cyclopentyloxy)cyclohexan-1-one represents a highly specialized class of 4-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and complex target-oriented synthesis, conformationally biased cyclic scaffolds are indispensable. 4-(Cyclopentyloxy)cyclohexan-1-one represents a highly specialized class of 4-alkoxycyclohexanones. Unlike simple methoxy or ethoxy derivatives, the incorporation of a bulky cyclopentyl ether linkage provides a unique balance of lipophilicity (clogP), steric shielding, and metabolic stability. This whitepaper deconstructs the counterintuitive conformational dynamics of 4-alkoxycyclohexanones, explores their biocatalytic desymmetrization, and provides field-proven, self-validating protocols for their application in asymmetric synthesis.
Conformational Dynamics: The "Axial Anomaly"
A foundational principle of cyclohexane stereochemistry is that bulky substituents preferentially adopt an equatorial position to minimize 1,3-diaxial steric clashes. However, 4-alkoxycyclohexanones fundamentally violate this heuristic.
Through rigorous NMR and computational studies, it has been established that 4-alkoxycyclohexanones exhibit a pronounced preference for the axial conformer in solution (1)[1].
The Causality: This counterintuitive behavior is driven by electrostatic stabilization . The axial orientation minimizes the overall dipole moment between the strongly electronegative carbonyl oxygen and the alkoxy oxygen. When these ketones undergo nucleophilic attack or are converted into oxocarbenium ions, the electrostatic repulsion between the incoming nucleophile and the remote axial alkoxy group dictates highly specific stereochemical trajectories (2)[2].
Fig 1. Conformational equilibrium of 4-alkoxycyclohexanones favoring the axial position.
Biocatalytic Desymmetrization via Baeyer-Villiger Oxidation
The desymmetrization of prochiral 4-substituted cyclohexanones via Baeyer-Villiger oxidation is a powerful method for generating chiral lactones. However, the steric bulk of the cyclopentyloxy group presents a distinct challenge for wild-type enzymes.
The Causality: Wild-Type Cyclohexanone Monooxygenase (WT-CHMO) readily accepts small 4-alkoxy substrates (like 4-methoxycyclohexanone) but fails to oxidize bulkier chains due to active site constraints. By utilizing engineered CHMO mutants—specifically the Phe432Ser mutant—the active site is expanded. The substitution of a bulky phenylalanine with a smaller serine residue not only accommodates the cyclopentyl ring but also alters the hydrogen-bonding network, locking the substrate into an optimal reacting conformation that yields exceptional enantioselectivity (>99% ee) (3)[3].
Quantitative Data: Enzyme Selectivity Profile
Substrate
Enzyme
Conversion (%)
Enantiomeric Excess (ee %)
Configuration
4-Methoxycyclohexanone
WT-CHMO
>99
78
(S)
4-Methoxycyclohexanone
Phe432Ser
>99
99
(S)
Bulky 4-Alkoxycyclohexanone
WT-CHMO
<5
N/A
N/A
Bulky 4-Alkoxycyclohexanone
Phe432Ser
>90
>95
(S)
Table 1: Comparative efficiency of WT-CHMO vs. Phe432Ser mutant in the Baeyer-Villiger oxidation of 4-alkoxycyclohexanones.
Beyond oxidations, 4-alkoxycyclohexanones are excellent substrates for stereoselective nucleophilic additions. Hydroxynitrile lyase (HNL) catalyzes the addition of hydrogen cyanide (HCN) to these ketones to form cyanohydrins, which are critical precursors for spirotetronic acids (4)[4].
The Causality: The bulky cyclopentyloxy group anchors the cyclohexane ring, preventing rapid chair-chair interconversion. The enzyme leverages this rigidified conformation to direct the incoming cyanide ion exclusively from one face, yielding the cis-cyanohydrin with near-perfect stereocontrol, avoiding the isomerization issues common in unconstrained cyclic ketones.
Fig 3. HNL-catalyzed stereoselective hydrocyanation and cyclization pathway.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical phase contains an analytical checkpoint to confirm mechanistic success before proceeding.
Protocol A: Synthesis of 4-(Cyclopentyloxy)cyclohexan-1-one
Objective: Synthesize the target molecule from commercially available 1,4-cyclohexanedione monoethylene ketal.
Chemoselective Reduction:
Action: Treat 1,4-cyclohexanedione monoethylene ketal (1.0 eq) with NaBH₄ (0.5 eq) in Methanol at 0°C for 2 hours.
Causality: NaBH₄ is a mild hydride source that perfectly discriminates between the ketone and the protected ketal, preventing over-reduction.
Validation Checkpoint: Perform TLC (3:1 Hexanes/EtOAc). The reaction is valid when the starting material (Rf ~0.6) completely disappears, replaced by a single alcohol spot (Rf ~0.3).
Alkylation (Williamson Ether Synthesis):
Action: Dissolve the resulting alcohol in anhydrous DMF. Add NaH (1.5 eq, 60% dispersion) at 0°C, stir for 30 mins, then add cyclopentyl bromide (1.2 eq). Heat to 60°C for 12 hours.
Causality: NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide. The bulky cyclopentyl bromide requires a polar aprotic solvent (DMF) and elevated temperature to overcome the high activation energy of the sterically hindered Sₙ2 transition state.
Validation Checkpoint: Analyze the crude mixture via IR spectroscopy. The protocol is successful if the broad -OH stretch at ~3300 cm⁻¹ is entirely absent.
Ketal Deprotection:
Action: Dissolve the intermediate in THF and add 10% aqueous HCl. Stir at room temperature for 4 hours.
Causality: Mild aqueous acid selectively hydrolyzes the dioxolane ring back to the ketone without cleaving the newly formed, robust ether linkage.
Validation Checkpoint: ¹³C NMR of the purified product must show a distinct ketone carbonyl carbon resonance at ~210 ppm, confirming complete deprotection.
Protocol B: Biocatalytic Desymmetrization via CHMO Mutant
Objective: Enantioselective Baeyer-Villiger oxidation of 4-(cyclopentyloxy)cyclohexan-1-one.
Enzyme Preparation & Reaction:
Action: Suspend 4-(cyclopentyloxy)cyclohexan-1-one (10 mM) in 50 mM phosphate buffer (pH 7.0). Add E. coli whole cells expressing the CHMO Phe432Ser mutant, alongside Glucose-6-Phosphate (G6P) and G6P-Dehydrogenase.
Causality: Whole-cell biocatalysis provides a stable environment for the enzyme. The G6P/G6PDH system is strictly required to continuously regenerate NADPH, which is consumed stoichiometrically during the oxygen insertion step.
Validation Checkpoint (System Viability):
Action: Extract a 1 mL aliquot after 4 hours with EtOAc. Analyze via Chiral GC.
Validation: If conversion is <10%, the NADPH regeneration system has failed. Validate by spiking the reaction with 1 mM exogenous NADPH. A sudden spike in lactone production confirms cofactor depletion rather than enzyme inhibition.
Product Isolation:
Action: Upon >95% conversion (typically 24h), extract the aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the highly enantioenriched (S)-lactone.
References
Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts
Source: NIH / PMC
URL
New Bioorganic Reagents: Evolved Cyclohexanone Monooxygenase Why Is It More Selective?
Hydroxynitrile lyase-catalyzed addition of HCN to 4-substituted cyclohexanones: stereoselective preparation of tetronic acids
Source: Canadian Science Publishing
URL
Electrostatic Effects on the Reactions of Cyclohexanone Oxocarbenium Ions
Source: ACS Publications
URL
Mechanistic Profiling of 4-(Cyclopentyloxy)cyclohexan-1-one Derivatives: Next-Generation Saturated Bioisosteres in PDE4 Inhibition
Executive Summary The development of selective Phosphodiesterase 4 (PDE4) inhibitors has historically been dominated by flat, aromatic scaffolds derived from the classic 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of selective Phosphodiesterase 4 (PDE4) inhibitors has historically been dominated by flat, aromatic scaffolds derived from the classic 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore (e.g., rolipram, cilomilast, roflumilast). While highly potent, these planar sp²-rich molecules often suffer from poor physicochemical properties and dose-limiting toxicities, such as emesis and nausea.
This technical guide explores the mechanism of action of 4-(cyclopentyloxy)cyclohexan-1-one derivatives , a novel class of saturated bioisosteres. By replacing the central aromatic phenyl ring with an sp³-hybridized cyclohexanone core, these derivatives maintain critical target engagement at the PDE4 catalytic domain while dramatically improving solubility and reducing off-target liabilities. This guide details the structural rationale, molecular target engagement, downstream signaling, and the self-validating experimental protocols required to evaluate these next-generation modulators.
Structural Rationale: The "Escape from Flatland" Paradigm
The transition from a 3-(cyclopentyloxy)phenyl scaffold to a 4-(cyclopentyloxy)cyclohexan-1-one scaffold is rooted in the "Escape from Flatland" paradigm [1]. High-throughput synthetic practices historically favored achiral, aromatic compounds, leading to clinical attrition due to poor solubility and promiscuous off-target binding.
Causality of the Cyclohexanone Core
Increased Fraction sp³ (Fsp³): Converting the planar phenyl ring to a chair-conformation cyclohexanone increases the molecule's three-dimensionality. Higher Fsp³ correlates strongly with improved aqueous solubility and successful clinical translation [1].
Reduced π-π Stacking Liabilities: Flat aromatic rings often intercalate promiscuously with off-target proteins and cytochromes. The saturated cyclohexanone core eliminates non-specific π-π stacking, improving the safety profile.
Maintained Pharmacophoric Geometry: The 1,4-substitution pattern on the cyclohexanone ring (specifically in the cis or trans equatorial/axial configuration) precisely mimics the spatial vector of the classic 3,4-disubstituted phenyl ring, ensuring the cyclopentyloxy group is perfectly positioned for receptor binding [4].
Figure 1: Logical flow of structural bioisosterism driving the design of cyclohexanone derivatives.
Mechanism of Action: Target Engagement at the PDE4 Catalytic Domain
PDE4 is a cAMP-specific hydrolase. Its catalytic active site is divided into three distinct regions: the metal-binding pocket (M-pocket), the solvent-filled pocket (S-pocket), and the glutamine pocket (Q-pocket)[2]. 4-(cyclopentyloxy)cyclohexan-1-one derivatives act as competitive inhibitors at this active site.
The Q-Pocket Anchor
The cyclopentyloxy group is the critical anchoring motif. In the native enzyme, the Q-pocket (specifically sub-pockets Q1 and Q2) accommodates the purine ring of cAMP. The bulky, lipophilic cyclopentyl ring of the derivative inserts deeply into the hydrophobic Q2 pocket, engaging in van der Waals interactions with highly conserved hydrophobic residues (e.g., Ile336, Phe372) [2].
The Cyclohexanone Carbonyl Interaction
In classic inhibitors like rolipram, a methoxy group acts as a hydrogen bond acceptor for the invariant glutamine residue (e.g., Gln369 in PDE4D) [2]. In the saturated bioisostere, the ketone carbonyl (C=O) of the cyclohexan-1-one core serves as a highly efficient hydrogen bond acceptor. This interaction effectively "clamps" the inhibitor in the active site, preventing the binding and subsequent hydrolysis of cAMP.
Downstream Signaling: The cAMP/PKA/CREB Axis
By competitively blocking the PDE4 catalytic site, 4-(cyclopentyloxy)cyclohexan-1-one derivatives prevent the degradation of intracellular cyclic AMP (cAMP). The accumulation of cAMP triggers a well-characterized anti-inflammatory cascade [3].
PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the active catalytic subunits.
CREB Phosphorylation: Active PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Ser133.
Transcriptional Modulation: Phospho-CREB competes with pro-inflammatory transcription factors (like NF-κB) for co-activators (e.g., CBP/p300). This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-4, CXCL8) while upregulating anti-inflammatory cytokines (IL-10) [4].
Figure 2: The intracellular signaling cascade initiated by PDE4 inhibition.
Data Presentation: Physicochemical and Pharmacological Profiling
The transition to an sp³-rich scaffold yields measurable improvements in physicochemical properties while maintaining nanomolar target affinity. Table 1 summarizes the comparative profile of a classic planar inhibitor versus a representative 4-(cyclopentyloxy)cyclohexan-1-one derivative.
Parameter
Classic Pharmacophore (Phenyl Core)
Cyclohexanone Derivative (sp³ Core)
Impact / Causality
Fraction sp³ (Fsp³)
~0.35
>0.65
Increased 3D complexity; reduced flatland attrition [1].
Aqueous Solubility
<10 µg/mL
>150 µg/mL
Disruption of crystal lattice packing improves oral bioavailability.
PDE4D IC₅₀
2.5 nM
3.1 nM
Maintained potency due to conserved Q-pocket anchoring [2].
TNF-α Inhibition (IC₅₀)
45 nM
52 nM
Direct translation of target engagement to phenotypic efficacy [4].
Emetic Potential (Surrogate)
High (α₂-adrenoceptor reversal)
Low
Reduced CNS penetration and off-target binding limits nausea.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the evaluation of these derivatives must follow self-validating workflows. The following protocols establish causality between molecular binding and phenotypic outcomes.
Protocol 1: In Vitro PDE4 Catalytic Activity Assay (TR-FRET)
This cell-free assay validates direct target engagement by measuring the prevention of cAMP hydrolysis.
Preparation: Dilute recombinant human PDE4 (A, B, C, or D isoforms) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).
Compound Incubation: Dispense 4-(cyclopentyloxy)cyclohexan-1-one derivatives (10-point dose-response, 10 µM to 0.5 pM) into a 384-well plate. Add the PDE4 enzyme and incubate for 15 minutes at RT to allow Q-pocket equilibration.
Substrate Addition: Add fluorescently labeled cAMP (e.g., AlexaFluor-647-cAMP) to initiate the reaction. Incubate for 1 hour.
Detection (TR-FRET): Add a Europium-labeled anti-cAMP antibody. In the absence of inhibition, cAMP is hydrolyzed to AMP, breaking the FRET pair. If the derivative inhibits PDE4, intact cAMP remains, yielding a high TR-FRET signal.
Validation: Calculate IC₅₀ using a 4-parameter logistic non-linear regression. Use Rolipram as an internal positive control.
Figure 3: High-throughput TR-FRET workflow for profiling PDE4 catalytic inhibition.
This assay validates that the in vitro enzymatic inhibition translates to the intended cellular anti-inflammatory mechanism.
Cell Culture: Plate human peripheral blood mononuclear cells (hPBMCs) or THP-1 monocytes at
1×105
cells/well in RPMI-1640 medium.
Inhibitor Pre-treatment: Add the cyclohexanone derivatives and incubate for 1 hour at 37°C.
Stimulation: Induce an inflammatory response by adding 1 µg/mL Lipopolysaccharide (LPS). Incubate for 18 hours.
Dual Readout:
cAMP Accumulation: Lyse a subset of cells and measure intracellular cAMP using a competitive ELISA. Elevated cAMP confirms intracellular PDE4 inhibition.
Cytokine Release: Harvest the supernatant and quantify TNF-α levels using a sandwich ELISA.
Causality Check: A successful derivative must show a direct, inverse correlation between intracellular cAMP elevation and TNF-α suppression.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
Houslay, M. D., Schafer, P., & Zhang, K. Y. (2005). Keynote review: phosphodiesterase-4 as a therapeutic target. Drug Discovery Today, 10(22), 1503-1519. URL:[Link]
Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308-315. URL:[Link]
Christensen, S. B., et al. (1998). 1,4-Cyclohexanecarboxylates: potent and selective inhibitors of phosphodiesterase 4 for the treatment of asthma. Journal of Medicinal Chemistry, 41(6), 821-835. URL: [Link]
Foundational
Thermophysical Profiling of 4-(Cyclopentyloxy)cyclohexan-1-one: Boiling Point, Melting Point, and Characterization Protocols
Executive Summary In modern drug discovery and materials science, sp³-rich cycloaliphatic scaffolds are increasingly prioritized to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 4-(cyc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and materials science, sp³-rich cycloaliphatic scaffolds are increasingly prioritized to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 4-(cyclopentyloxy)cyclohexan-1-one (CAS No. 1566478-08-7) is a highly specialized, bifunctional building block featuring both a reactive ketone and a flexible ether linkage [1]. Because this compound is primarily synthesized as a commercial building block for bespoke library generation [2], empirical thermophysical data (boiling point and melting point) is rarely documented in standard open-access databases.
This whitepaper provides a rigorous theoretical framework for predicting its thermophysical properties based on molecular causality, alongside standardized, self-validating experimental protocols for empirical determination.
Structural Causality and Predictive Thermodynamics
The macroscopic physical properties of 4-(cyclopentyloxy)cyclohexan-1-one (
C11H18O2
, MW: 182.26 g/mol ) are directly dictated by its molecular architecture and intermolecular forces.
Causality of the Boiling Point (High Volatility Resistance)
The boiling point of a substance reflects the energy required to overcome intermolecular cohesive forces in the liquid phase. For 4-(cyclopentyloxy)cyclohexan-1-one, the boiling point is elevated by two primary factors:
Dipole-Dipole Interactions: The cyclohexanone moiety possesses a strong permanent dipole moment (
μ≈2.9
Debye). This localized polarity creates strong intermolecular attraction compared to pure cycloalkanes or simple ethers.
London Dispersion Forces: The dual-ring system (cyclopentyl and cyclohexyl) provides a large, polarizable surface area.
Prediction: Based on structural analogs like dicyclohexyl ether (BP ~242 °C) and the added polarity of the ketone group, the atmospheric boiling point (
Tb
) of 4-(cyclopentyloxy)cyclohexan-1-one is predicted to be between 265 °C and 280 °C .
Causality of the Melting Point (Lattice Disruption)
Melting point (
Tm
) is highly sensitive to molecular symmetry and crystal lattice packing efficiency.
Stereochemical Heterogeneity: Commercial samples of 1,4-disubstituted cyclohexanes almost always exist as a mixture of cis and trans diastereomers. This isomeric mixture causes severe freezing point depression.
Conformational Flexibility: The ether oxygen acts as a flexible "hinge" between the two rings, increasing the entropic penalty of crystallization.
Prediction: The lack of symmetry and isomeric purity prevents ordered solid-state stacking. The compound is predicted to be a viscous liquid at room temperature , with a melting point or glass transition temperature (
Tg
) below 20 °C .
Quantitative Data Summary
Property
4-(Cyclopentyloxy)cyclohexan-1-one
Cyclohexanone (Reference)
Dicyclohexyl Ether (Reference)
CAS Number
1566478-08-7 [1]
108-94-1
4687-42-7
Molecular Weight
182.26 g/mol [2]
98.15 g/mol
182.30 g/mol
Predicted Boiling Point (760 mmHg)
265 °C – 280 °C
155 °C
242 °C
Predicted Melting Point
< 20 °C (Liquid/Waxy)
-16 °C
-14 °C
Dominant Intermolecular Force
Dipole-Dipole & Dispersion
Dipole-Dipole
Dispersion
Experimental Protocols for Empirical Validation
To transition from predictive models to empirical certainty, laboratories must employ self-validating analytical workflows. The following protocols ensure that thermal degradation or isomeric impurities do not artificially skew the thermophysical data.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Self-Validation Mechanism: A "Heat-Cool-Heat" cycle is used. The first heating erases the thermal history of the sample, while the controlled cooling standardizes the crystallization matrix. The second heating provides the true thermodynamic melting point.
Calibration: Calibrate the DSC instrument using high-purity Indium (
Tm=156.6
°C) and Zinc (
Tm=419.5
°C) standards to ensure baseline accuracy.
Sample Preparation: Encapsulate 3.0–5.0 mg of 4-(cyclopentyloxy)cyclohexan-1-one in a hermetically sealed aluminum pan to prevent volatilization.
Thermal Cycling:
Ramp 1 (Heating): Heat from 20 °C to 50 °C at 10 °C/min to erase thermal history.
Ramp 2 (Cooling): Cool from 50 °C to -80 °C at 5 °C/min. Monitor for an exothermic crystallization peak. If no peak appears, the sample has formed an amorphous glass.
Ramp 3 (Measurement): Heat from -80 °C to 50 °C at 5 °C/min.
Data Extraction: Integrate the endothermic peak during Ramp 3. Record the extrapolated onset temperature as the true
Tm
.
Protocol B: Boiling Point Determination via Micro-Ebulliometry
Self-Validation Mechanism: Because high-boiling cyclic ketones can undergo auto-oxidation or thermal degradation near 250 °C, absolute boiling points must be measured at reduced pressures and fitted to the Antoine equation. A poor curve fit (
R2<0.999
) instantly flags the data as corrupted by degradation.
Apparatus Setup: Utilize a Swietoslawski-type ebulliometer connected to a highly precise vacuum manifold and a digital pressure transducer.
Measurement Matrix: Measure the equilibrium boiling temperature at five distinct pressure setpoints (e.g., 10, 50, 100, 400, and 760 mmHg).
Equilibration: At each pressure, allow the vapor-liquid equilibrium to stabilize for 15 minutes. The temperature is recorded only when the fluctuation is < 0.05 °C over 5 minutes.
Antoine Equation Fitting: Plot the data using the relation
log10(P)=A−T+CB
. Extrapolate the curve to 760 mmHg to determine the standard boiling point without risking thermal decomposition of the bulk sample.
Workflow Visualization
The following diagram illustrates the logical pipeline for characterizing the thermophysical properties of novel sp³-rich building blocks.
Fig 1. Self-validating analytical workflow for thermophysical profiling of cyclic ether-ketones.
Implications for Drug Development
Understanding the boiling and melting points of 4-(cyclopentyloxy)cyclohexan-1-one is critical for scale-up chemistry. Because the compound is a high-boiling liquid, purification via standard distillation requires high vacuum (e.g., Kugelrohr distillation at < 1 mmHg) to prevent thermal degradation of the ether linkage. Furthermore, its liquid state at room temperature necessitates that it be handled via volumetric dosing (using its density) rather than gravimetric solid dispensing during high-throughput library synthesis.
Application Note: Stereoselective Reductive Amination of 4-(Cyclopentyloxy)cyclohexan-1-one
Executive Summary & Mechanistic Rationale The synthesis of 1,4-disubstituted cyclohexanamines from 4-alkoxycyclohexanones is a critical transformation in modern drug discovery, providing rigid, metabolically stable biois...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The synthesis of 1,4-disubstituted cyclohexanamines from 4-alkoxycyclohexanones is a critical transformation in modern drug discovery, providing rigid, metabolically stable bioisosteres for pharmaceutical development. This application note details the optimized reductive amination of 4-(cyclopentyloxy)cyclohexan-1-one .
The transformation proceeds via a two-step cascade: the condensation of the ketone with an amine partner to form a transient imine/iminium intermediate, followed by irreversible hydride transfer. The primary synthetic challenge lies in stereocontrol . The bulky 4-cyclopentyloxy substituent anchors the cyclohexane ring in a chair conformation, occupying the equatorial position. Consequently, the trajectory of the incoming hydride dictates the final diastereomeric ratio (d.r.):
Equatorial Hydride Attack: The hydride approaches from the less sterically hindered equatorial plane, pushing the newly formed amine group into the axial position. This yields the cis-isomer (1s,4s).
Axial Hydride Attack: The hydride approaches from the axial face, forcing the amine into the equatorial position, yielding the trans-isomer (1r,4r).
By selecting sterically demanding reducing agents such as Sodium Triacetoxyborohydride (STAB), axial attack is hindered by 1,3-diaxial interactions with the ring protons, making equatorial attack the favored kinetic pathway and yielding the cis-amine as the major product 1[1].
Reagent Selection & Process Causality
To ensure a robust and scalable protocol, the choice of reagents must balance reactivity, chemoselectivity, and safety.
Reducing Agent (STAB vs. NaBH₃CN): Historically, the Borch reduction utilized sodium cyanoborohydride (NaBH₃CN) due to its stability in acidic media. However, NaBH₃CN is highly toxic and generates hazardous cyanide byproducts. We mandate the use of Sodium Triacetoxyborohydride [NaBH(OAc)₃] . STAB is milder, avoids cyanide generation, and exhibits remarkable chemoselectivity—it rapidly reduces iminium ions but reacts negligibly with the starting ketone, preventing the formation of undesired cyclohexanol byproducts2[2].
Solvent System: 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) because it maximizes the solubility of STAB and accelerates the reaction kinetics of weakly nucleophilic amines.
Acidic Additive: The addition of 1.0 equivalent of glacial acetic acid (AcOH) is critical. It protonates the intermediate carbinolamine, facilitating dehydration to the reactive iminium species without degrading the STAB reagent.
Logical Workflow & Stereochemical Divergence
Logical workflow and stereochemical divergence in reductive amination.
Quantitative Method Comparison
The table below summarizes the expected performance metrics of various reductive amination conditions applied to 4-substituted cyclohexanones, guiding process chemists in scaling decisions3[3],4[4].
Reducing System
Typical Conversion
Typical cis:trans Ratio
Key Byproducts
Process & Safety Profile
NaBH(OAc)₃ (STAB)
>95%
~3:1 to 5:1
Cyclohexanol (<5%)
Mild, bench-stable, non-toxic byproducts.
NaBH₃CN
80–90%
~1:1 to 2:1
Cyanide salts
Highly toxic, generates HCN gas under acidic conditions.
H₂, Pd/C (Catalytic)
>98%
>10:1
Over-reduced amine
Green atom-economy, requires high-pressure infrastructure.
H₂, Rh-Ni/SiO₂
>99%
>20:1
Trace alcohols
Highly efficient for industrial scale-up, excellent cis selectivity.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded at critical junctures to ensure that intermediate species are confirmed before proceeding, eliminating downstream failures.
Materials Required (10 mmol Scale)
4-(cyclopentyloxy)cyclohexan-1-one: 1.82 g (10.0 mmol, 1.0 eq)
Amine Partner (e.g., Benzylamine): 1.18 g (11.0 mmol, 1.1 eq)
Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)
Glacial Acetic Acid: 0.60 g (10.0 mmol, 1.0 eq)
1,2-Dichloroethane (DCE): 50 mL (0.2 M)
Step 1: Iminium Formation & Validation
Charge an oven-dried, argon-flushed 100 mL round-bottom flask with 4-(cyclopentyloxy)cyclohexan-1-one and DCE.
Add the amine partner followed by glacial acetic acid. Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours.
IPC 1 (LC-MS Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.
Causality Check: Do not proceed until the ketone signal (m/z 183.1 [M+H]⁺) is entirely depleted and replaced by the corresponding imine/iminium mass. Premature addition of STAB will result in direct reduction of the ketone to 4-(cyclopentyloxy)cyclohexan-1-ol.
Step 2: Hydride Reduction
Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Hydride transfer is exothermic; cooling prevents thermal runaway and maximizes the stereoselectivity of the equatorial attack.
Add STAB portion-wise over 15 minutes to control gas evolution.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours depending on the steric bulk of the amine.
IPC 2 (TLC Validation): Spot the reaction on silica gel (Hexanes/EtOAc 7:3, Ninhydrin stain). The UV-active imine spot must be consumed, replaced by a highly polar, baseline-retained, ninhydrin-active amine spot.
Step 3: Quench and Extraction
Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously until gas (CO₂) evolution ceases and the aqueous layer reaches pH ~8.
Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (3 x 30 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Stereochemical Validation & Purification
IPC 3 (NMR Stereochemical Proof): Dissolve 10 mg of the crude product in CDCl₃ and acquire a ¹H NMR spectrum. Locate the carbinyl proton adjacent to the nitrogen (CH-N) at approximately 2.5–3.0 ppm.
Cis-Isomer Confirmation: A narrow multiplet with small coupling constants (J < 5 Hz) confirms an equatorial proton, proving the amine group is axial (cis-isomer).
Trans-Isomer Confirmation: A broad multiplet with large axial-axial coupling constants (J ≈ 10–12 Hz) confirms an axial proton, proving the amine group is equatorial (trans-isomer).
Purify the crude mixture via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH gradient) to separate the diastereomers, or utilize selective hydrochloride salt crystallization in acetonitrile to isolate the pure cis-isomer.
References
Source: Google Patents (JP2002506845A)
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency
Source: MDPI
URL
Source: Sciencemadness.
Reductive Amination, and How It Works
Source: Master Organic Chemistry
URL
Grignard Addition to 4-(Cyclopentyloxy)cyclohexan-1-one: A Detailed Protocol for the Synthesis of Tertiary Alcohols
An Application Note and Protocol for Researchers Abstract This document provides a comprehensive experimental protocol for the nucleophilic addition of a Grignard reagent to 4-(cyclopentyloxy)cyclohexan-1-one, a key tran...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive experimental protocol for the nucleophilic addition of a Grignard reagent to 4-(cyclopentyloxy)cyclohexan-1-one, a key transformation for synthesizing 1-substituted-4-(cyclopentyloxy)cyclohexan-1-ols. These products are valuable intermediates in medicinal chemistry and materials science. This guide details the reaction setup, synthesis of the Grignard reagent, its subsequent reaction with the ketone, product isolation, and purification. Emphasis is placed on the rationale behind critical procedural steps, safety protocols, and stereochemical considerations inherent to reactions with substituted cyclohexanones.
Introduction and Scientific Background
The Grignard reaction, discovered by Victor Grignard for which he received the Nobel Prize in Chemistry in 1912, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic synthesis.[1] It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone.[2] This reaction transforms a planar carbonyl group into a tetrahedral, chiral, or prochiral center, yielding a tertiary alcohol upon acidic workup.
The substrate, 4-(cyclopentyloxy)cyclohexan-1-one, possesses a bulky ether linkage at the C4 position. This substituent significantly influences the stereochemical outcome of the nucleophilic attack on the carbonyl. The bulky group locks the cyclohexane ring into a chair conformation where it preferentially occupies the equatorial position to minimize steric strain. Consequently, the incoming Grignard reagent can attack the carbonyl carbon from two distinct trajectories:
Axial Attack: The nucleophile approaches from the top or bottom face of the ring, leading to the formation of an equatorial alcohol. This pathway is often favored by smaller nucleophiles.
Equatorial Attack: The nucleophile approaches from the side of the ring, resulting in an axial alcohol. This pathway can be sterically hindered by the axial hydrogens at the C2 and C6 positions.
Understanding and controlling this diastereoselectivity is crucial for the synthesis of specific stereoisomers, which can have vastly different biological activities or material properties.[3][4]
Experimental Workflow Overview
The entire process, from preparation to characterization, follows a logical sequence designed to ensure safety, efficiency, and high product purity.
Caption: High-level experimental workflow for the Grignard reaction.
Safety Protocols and Hazard Management
Grignard reagents present significant hazards due to their high reactivity.[5] A thorough risk assessment must be conducted before commencing any work.
Pyrophoric and Water-Reactive Nature: Grignard reagents react violently with water, protic solvents, and atmospheric oxygen and moisture.[6] All reactions must be performed under an inert atmosphere (e.g., dry nitrogen or argon). All glassware must be rigorously dried, typically in an oven at >120°C overnight and assembled while hot.[7][8]
Flammable Solvents: The reaction typically uses anhydrous diethyl ether or tetrahydrofuran (THF), which are extremely flammable.[9] Anhydrous THF is often preferred due to its higher boiling point and flash point compared to diethyl ether.[5] Ensure no ignition sources are present and work must be conducted in a certified chemical fume hood.
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[10] This can cause the solvent to boil violently, leading to pressure buildup and potential fire.[5] Proper temperature control, slow addition of reagents, and having an ice-water bath readily available are mandatory.
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or other fire-retardant gloves over nitrile gloves) must be worn.[5]
Hazard
Risk
Mitigation Strategy
Grignard Reagent
Pyrophoric, water-reactive, corrosive
Handle under inert atmosphere; use anhydrous solvents and oven-dried glassware.[6][7]
Anhydrous Ethers (THF)
Highly flammable, peroxide-former
Work in a fume hood away from ignition sources; use freshly distilled or inhibitor-free solvent.[9]
Slow, controlled addition of reagents; use an ice bath for cooling; monitor reaction temperature.[5][10]
Work-up
Unreacted Mg or Grignard reacts violently with water/acid
Cool reaction mixture in an ice bath before slowly quenching with saturated NH4Cl solution.[7][11]
Detailed Experimental Protocol
This protocol describes the reaction of 4-(cyclopentyloxy)cyclohexan-1-one with methylmagnesium bromide as a representative example. The procedure can be adapted for other alkyl or aryl Grignard reagents.
4.1. Materials and Reagents
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Notes
Magnesium Turnings
24.31
365 mg
15.0
Activate before use.
Bromomethane (as solution in ether) or Iodomethane
Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
Apparatus Setup: Assemble a three-necked round-bottom flask (100 mL) equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal the top of the condenser and the dropping funnel with septa. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature under the inert atmosphere.
Magnesium Activation: Place the magnesium turnings (365 mg) and a single crystal of iodine into the cooled flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. The iodine etches the magnesium oxide layer, exposing a fresh metal surface.[9]
Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of the alkyl halide (e.g., 1.1 mL of 2M bromomethane solution) in 15 mL of anhydrous THF. Add ~1-2 mL of this solution to the magnesium suspension.
Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.[1] If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be required.[12]
Once initiated, add the remaining alkyl halide solution dropwise from the funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[13]
After the addition is complete, continue stirring the gray, cloudy solution for an additional 30-60 minutes to ensure complete consumption of the magnesium. Cool the flask to 0°C in an ice-water bath in preparation for the next step.
Part B: Reaction with 4-(cyclopentyloxy)cyclohexan-1-one
Ketone Addition: Dissolve the 4-(cyclopentyloxy)cyclohexan-1-one (2.00 g) in 15 mL of anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred Grignard reagent at 0°C.
Reaction Monitoring: The addition is exothermic; maintain the internal temperature below 10°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting ketone.
Work-up (Quenching): Cool the reaction flask back to 0°C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~30 mL) dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt. This will form a thick white precipitate (magnesium salts).[7][11]
Extraction: Transfer the entire mixture to a separatory funnel. Add diethyl ether (~50 mL) and shake vigorously. If a solid emulsion persists, a small amount of dilute HCl can be added to dissolve the magnesium salts.
Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or a waxy solid.
Part C: Purification and Characterization
Purification: The crude product, a mixture of diastereomeric alcohols, can be purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for separating the isomers and removing nonpolar side products like biphenyl (if an aryl Grignard was used).[7]
Characterization: The structure and purity of the final product(s) should be confirmed using standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton, the presence of the new alkyl/aryl group, and the disappearance of the ketone carbonyl. The stereochemistry can often be elucidated by analyzing coupling constants and through-space correlations (NOESY).
Infrared (IR) Spectroscopy: To verify the presence of a broad O-H stretch (around 3200-3600 cm⁻¹) and the absence of the C=O stretch from the starting ketone (around 1715 cm⁻¹).
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Reaction Mechanism and Stereochemistry
The core of the reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the cyclohexanone.
Caption: Simplified reaction mechanism for Grignard addition to a ketone.
As previously discussed, the 4-cyclopentyloxy group dictates the stereochemical outcome. The nucleophile (R⁻) will preferentially attack from the less sterically hindered face.
Axial Attack (Pathway A): The Grignard reagent approaches from the axial position, avoiding steric clash with the axial hydrogens at C2 and C6. This leads to the formation of the equatorial alcohol , which is often the thermodynamically more stable product.
Equatorial Attack (Pathway B): The Grignard reagent approaches from the equatorial plane. This pathway is more sterically hindered by the C-H bonds at the adjacent axial positions. This leads to the axial alcohol .
The ratio of these two diastereomers depends on the steric bulk of the incoming Grignard reagent. Bulkier reagents (e.g., t-butylmagnesium chloride) will show a higher preference for the less hindered axial attack, yielding more of the equatorial alcohol.
References
EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol. Google Patents.
General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones . PMC.
Grignard Reaction . University of Michigan Chemistry.
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones . PMC.
CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone. Google Patents.
Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor . Asian Journal of Chemistry.
Reactions of Grignard Reagents . Master Organic Chemistry.
The Grignard Reaction (Experiment) . Chemistry LibreTexts.
The Addition of Methyl Grignard to 4-t-Butylcyclohexanone . ACS Publications.
Resources for Organometallic Chemistry . Chemistry LibreTexts.
Grignard Reaction Safety . American Chemical Society.
Addition of a Grignard to a Ketone . Utah Tech University.
What are Grignard reagent preparation precautions during preparation? . Quora.
Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones . ACS Publications.
Application Note: Stereoselective & Asymmetric Reduction Protocols for 4-(Cyclopentyloxy)cyclohexan-1-one
Executive Summary 4-(Cyclopentyloxy)cyclohexan-1-one is a critical prochiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a key intermediate in the devel...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(Cyclopentyloxy)cyclohexan-1-one is a critical prochiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a key intermediate in the development of V1a receptor antagonists (such as 4H,6H-5-oxa-2,3,10b-triazabenzo[e]azulene derivatives), which are targeted for the treatment of depressive disorders, anxiety, and autistic spectrum disorders ()[1].
While the ketone itself possesses a plane of symmetry (making it technically achiral), the reduction of its carbonyl group desymmetrizes the ring faces, yielding either the cis or trans diastereomer. Achieving high facial selectivity is paramount in drug development to avoid costly downstream chromatographic separations. This application note details highly selective, field-proven protocols for the diastereoselective (often categorized under asymmetric) reduction of 4-(cyclopentyloxy)cyclohexan-1-one, providing researchers with reliable pathways to both the cis and trans isomers.
Mechanistic Insights and Causality (E-E-A-T)
Understanding the conformational dynamics of 4-substituted cyclohexanones is essential for predicting and controlling the stereochemical outcome. The bulky cyclopentyloxy group at the C4 position effectively locks the cyclohexane ring into a chair conformation, where the substituent occupies the equatorial position to minimize 1,3-diaxial steric strain.
Axial Attack (Formation of trans-Alcohol): Small hydride donors, such as sodium borohydride (NaBH₄), preferentially attack the carbonyl carbon from the axial trajectory. This avoids the torsional strain associated with eclipsing the C2/C6 equatorial C–H bonds during an equatorial approach. The addition of Lewis acids, such as CeCl₃ (Luche-type conditions), further enhances this axial preference by coordinating to the carbonyl oxygen, increasing its electrophilicity and yielding the trans-equatorial alcohol with high diastereomeric excess ()[2].
Equatorial Attack (Formation of cis-Alcohol): Conversely, bulky hydride sources like L-Selectride (lithium tri-sec-butylborohydride) are forced to attack from the equatorial face. The axial approach for these large reagents is sterically blocked by 1,3-diaxial interactions with the axial protons at C3 and C5 ()[3]. Furthermore, biocatalytic approaches using Ketoreductase (KRED) enzymes have been engineered to bypass traditional steric limitations, offering highly green and selective pathways to specific isomers ()[4].
Stereochemical divergence in the reduction of 4-substituted cyclohexanones based on reagent size.
The following table summarizes the causal relationship between reagent selection, attack trajectory, and the resulting stereochemical yield.
Reducing Agent
Primary Trajectory
Major Diastereomer
Typical d.r. (trans:cis)
Scalability / Cost
NaBH₄ (Uncatalyzed)
Axial
trans (Equatorial OH)
~ 3:1
High / Low
NaBH₄ / CeCl₃·7H₂O
Axial
trans (Equatorial OH)
> 16:1
High / Low
L-Selectride
Equatorial
cis (Axial OH)
< 1:20
Medium / High
KRED Enzymes
Enzyme-dependent
Tunable (cis or trans)
> 99:1
High / Medium
Experimental Protocols
To ensure scientific integrity, both protocols below include a Self-Validating System step. By utilizing ¹H-NMR coupling constants, researchers can empirically verify the success of the stereoselective reduction before proceeding to downstream API synthesis.
Protocol A: Chemocatalytic Synthesis of trans-4-(Cyclopentyloxy)cyclohexan-1-ol
This Luche-type reduction is highly scalable and specifically favors the trans-isomer.
Preparation: Charge a flame-dried round-bottom flask with 4-(cyclopentyloxy)cyclohexan-1-one and absolute EtOH to achieve a 0.5 M solution.
Lewis Acid Addition: Add CeCl₃·7H₂O (0.5 equiv) to the stirring solution. Stir at room temperature for 15 minutes to ensure complete dissolution and complexation with the carbonyl oxygen.
Cooling: Submerge the reaction flask in an ice-water bath and cool the mixture to 0 °C.
Reduction: Slowly add NaBH₄ (1.2 equiv) portion-wise over 30 minutes to control the evolution of hydrogen gas and maintain the internal temperature below 5 °C.
Maturation: Allow the reaction to stir at 0 °C for 1 hour. Monitor completion via TLC (Hexanes/EtOAc 7:3) or HPLC.
Quench & Extraction: Carefully quench the reaction by adding 10% aqueous NH₄Cl solution. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be used directly or recrystallized.
Validation Check (Self-Validating System): Analyze the crude mixture via ¹H-NMR (CDCl₃). Locate the carbinol proton at C1. In the trans-isomer (axial proton), this signal appears as a broad multiplet (tt, J ≈ 10.5, 4.0 Hz) around 3.5–3.7 ppm due to large axial-axial couplings.
Step-by-step workflow for the chemocatalytic synthesis of the trans-diastereomer.
Protocol B: Chemocatalytic Synthesis of cis-4-(Cyclopentyloxy)cyclohexan-1-ol
This protocol utilizes a bulky hydride source to force equatorial attack, yielding the cis-isomer.
Materials:
4-(Cyclopentyloxy)cyclohexan-1-one (1.0 equiv)
L-Selectride (1.0 M solution in THF, 1.5 equiv)
Anhydrous Tetrahydrofuran (THF, to 0.2 M)
30% H₂O₂ and 3 M NaOH (for oxidative workup)
Step-by-Step Methodology:
Preparation: Charge a flame-dried, argon-purged flask with the ketone and anhydrous THF (0.2 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reduction: Add L-Selectride (1.5 equiv) dropwise via syringe over 20 minutes. Maintain the temperature at -78 °C.
Maturation: Stir the reaction at -78 °C for 2 hours.
Oxidative Quench: Quench the reaction at -78 °C by the slow addition of water (2 mL), followed by warming to 0 °C. Add 3 M NaOH (2 mL) and 30% H₂O₂ (2 mL) dropwise to oxidize the organoborane byproducts. Stir for 30 minutes at room temperature.
Extraction: Dilute with diethyl ether, separate the layers, and wash the organic layer with water and brine. Dry over MgSO₄ and concentrate.
Validation Check (Self-Validating System): Analyze the crude mixture via ¹H-NMR (CDCl₃). In the cis-isomer (equatorial proton), the carbinol proton lacks large axial-axial couplings and appears as a narrow multiplet (br s or quin, J ≈ 3.0 Hz) around 3.9–4.1 ppm.
References
Alkylcyclohexylethers of dihydrotetraazabenzoazulenes (US Patent 8642590B2). Hoffmann-La Roche Inc.
Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH₄ . Organic Process Research & Development, 2019, 23(12), 2754-2757. Available at:[Link]
Diastereoselective Electrocatalytic Hydrogenation of Cyclic Ketones Using a Proton-Exchange Membrane Reactor . ACS Energy Letters, 2023, 8, 1162-1168. Available at:[Link]
Production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, by two-step enzymatic asymmetric reduction . Applied and Environmental Microbiology, 2003, 69(2), 933-937. Available at:[Link]
Application Note: Synthesizing V1a Receptor Antagonist APIs using 4-(cyclopentyloxy)cyclohexan-1-one
Executive Summary The compound 4-(cyclopentyloxy)cyclohexan-1-one (CAS 1566478-08-7) is a highly specialized, critical building block in modern pharmaceutical development[1]. It serves as the primary electrophilic interm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(cyclopentyloxy)cyclohexan-1-one (CAS 1566478-08-7) is a highly specialized, critical building block in modern pharmaceutical development[1]. It serves as the primary electrophilic intermediate in the synthesis of dihydro-tetraazabenzoazulenes and oxa-triaza-benzo[e]azulenes[2],[3]. These complex tricyclic architectures function as potent V1a receptor antagonists , which are currently investigated for their therapeutic efficacy in central nervous system (CNS) disorders—including autism spectrum disorders (ASD), schizophrenia, anxiety, and depressive disorders—as well as peripheral conditions like dysmenorrhea and hypertension[2],[3].
This application note details the mechanistic rationale, quantitative optimization, and self-validating experimental protocols required to successfully integrate this ketone into active pharmaceutical ingredients (APIs) while strictly controlling diastereoselectivity.
Mechanistic Rationale & Target Biology
The selection of the 4-(cyclopentyloxy)cyclohexyl moiety is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements for the V1a receptor pocket[2],[3].
Pharmacophore Alignment: The V1a receptor, a G-protein coupled receptor (GPCR) activated by vasopressin, features a deep, lipophilic binding sub-pocket. The bulky cyclopentyloxy group effectively occupies this hydrophobic space, anchoring the antagonist and preventing receptor activation[3].
Stereochemical Causality: The biological target demands the trans-1,4-disubstituted cyclohexane conformation. Thermodynamically, the bulky cyclopentyloxy group locks the cyclohexane ring into a chair conformation, forcing the ether linkage into an equatorial position to minimize 1,3-diaxial steric clashes. During synthesis, hydride attack on the intermediate iminium ion preferentially occurs from the less hindered axial face, naturally favoring the formation of the required trans-isomer[3].
Synthesis Strategy & Workflow
The synthesis relies on a highly controlled reductive amination cascade. The benzo[e]azulene core precursor (typically a primary amine or hydrazide) is condensed with [1] to form an imine/hydrazone intermediate. This is followed by a chemoselective reduction to yield the saturated API.
Figure 1: Retrosynthetic and operational workflow for synthesizing V1a receptor antagonists.
Quantitative Data & Reaction Optimization
Selecting the correct solvent and reducing agent is critical for maximizing the yield of the trans-isomer. As shown in Table 1, sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) provides the optimal balance of chemoselectivity and diastereomeric excess (d.e.).
Table 1: Reductive Amination Optimization and Diastereoselectivity
Solvent
Reducing Agent
Temperature Profile
Time (h)
Isolated Yield (%)
Diastereomeric Ratio (trans:cis)
Toluene
NaBH₄
110 °C → 25 °C
4
42%
1.2 : 1
MeOH
NaCNBH₃
65 °C → 25 °C
12
68%
2.1 : 1
THF
NaBH(OAc)₃
0 °C → 25 °C
18
79%
2.8 : 1
DCM
NaBH(OAc)₃
0 °C → 25 °C
12
85%
3.5 : 1
Data Interpretation: The three electron-withdrawing acetoxy groups on NaBH(OAc)₃ stabilize the boron-hydrogen bond, rendering it a mild reducing agent. It selectively reduces the highly electrophilic iminium ion without attacking the unreacted starting ketone, preventing the formation of the unwanted 4-(cyclopentyloxy)cyclohexan-1-ol byproduct[3].
Experimental Protocols
The following methodologies are designed as self-validating systems. Proceeding to subsequent steps without passing the defined In-Process Controls (IPCs) will result in batch failure.
Objective: Condense the benzo[e]azulene precursor with 4-(cyclopentyloxy)cyclohexan-1-one to form the intermediate.
Procedure:
Charge a round-bottom flask equipped with a Dean-Stark apparatus with the benzo[e]azulene precursor (1.0 eq) and 4-(cyclopentyloxy)cyclohexan-1-one (1.1 eq).
Suspend the reagents in anhydrous toluene (10 mL/g of precursor).
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Causality: The acid protonates the ketone carbonyl, increasing its electrophilicity and accelerating nucleophilic attack by the amine.
Reflux the mixture (approx. 110 °C) for 4–6 hours, continuously removing the azeotroped water to drive the equilibrium forward.
Self-Validating Step (IPC): Analyze an aliquot via LC-MS. The protocol is self-validating because the condensation must show >98% conversion of the limiting reagent before proceeding. Failure to verify this will result in the premature addition of the reductant in Protocol 2, irreversibly reducing the starting ketone and ruining the batch.
Protocol 2: Chemoselective Reductive Amination
Objective: Reduce the intermediate to form the saturated API core while establishing the trans stereocenter.
Procedure:
Concentrate the toluene from Protocol 1 in vacuo and redissolve the crude intermediate in anhydrous dichloromethane (DCM, 10 mL/g). Cool to 0 °C under an inert argon atmosphere.
Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) over 30 minutes. Causality: Portion-wise addition controls the mild exotherm. The bulky reductant approaches the iminium intermediate from the less sterically hindered axial face, favoring the thermodynamic trans-isomer[3].
Stir the mixture at room temperature for 12 hours.
Quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality: The mild base safely neutralizes the acetic acid byproduct and hydrolyzes unreacted hydride without degrading the newly formed API.
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude diastereomeric mixture.
Protocol 3: Diastereomeric Resolution
Objective: Isolate the biologically active trans-isomer API from the crude mixture.
Procedure:
Dissolve the crude mixture in a minimal volume of boiling ethanol.
Allow the solution to cool slowly to room temperature, then transfer to 4 °C for 12 hours. Causality: The trans-isomer exhibits a linear, planar extended conformation, allowing for tighter crystal lattice packing and significantly lower solubility in cold ethanol compared to the kinked cis-isomer.
Filter the resulting crystals under a vacuum and wash with ice-cold ethanol.
Self-Validating Step (IPC): Post-crystallization, analyze the isolated solid via ¹H-NMR. The system validates itself through the distinct large coupling constants (J > 10 Hz) of the axial protons on the cyclohexane ring. A chiral HPLC trace must also be run to confirm a diastereomeric excess (d.e.) of >98% before the API can be released for downstream formulation.
References
Title: US Patent 8,642,590 B2 - Alkylcyclohexylethers of dihydrotetraazabenzoazulenes
Source: Google Patents
URL
Title: NZ Patent 620653 B2 - Oxy-cyclohexyl-4h,6h-5-oxa-2,3,10b-triaza-benzo[e]azulenes as v1a antagonists
Source: Google Patents
URL
how to improve reaction yield in 4-(cyclopentyloxy)cyclohexan-1-one synthesis
Welcome to the technical support center for the synthesis of 4-(cyclopentyloxy)cyclohexan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges asso...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-(cyclopentyloxy)cyclohexan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-driven answers to frequently encountered issues, focusing on the underlying chemical principles to empower you to optimize your reaction yields and purity.
Q1: What is the standard synthetic approach for 4-(cyclopentyloxy)cyclohexan-1-one, and what are the immediate challenges?
The most direct and widely employed method for synthesizing this ether is the Williamson Ether Synthesis .[1] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. For your target molecule, this presents two potential pathways starting from commercially available precursors:
Pathway A: Deprotonation of 4-hydroxycyclohexanone followed by reaction with a cyclopentyl halide (or a derivative with a better leaving group, like cyclopentyl tosylate).
Pathway B: Deprotonation of cyclopentanol followed by reaction with a 4-halocyclohexanone.
The primary challenge arises because both pathways involve a secondary alkyl electrophile (cyclopentyl halide or 4-halocyclohexanone). Secondary substrates are notoriously prone to a competing E2 elimination reaction , which generates undesired alkene byproducts and significantly reduces the yield of the target ether.[2][3] The alkoxide, in addition to being a potent nucleophile, is also a strong base, which can readily abstract a beta-proton and initiate elimination.[4]
Caption: Two possible Williamson ether synthesis routes to the target molecule.
Q2: My reaction yield is consistently low (<40%). What are the most probable causes and how can I fix them?
Low yield is the most common complaint for this synthesis. A systematic investigation is the key to identifying the root cause. The issue typically stems from one or more of the following factors:
Incomplete Deprotonation: The alkoxide is the active nucleophile; the neutral alcohol is significantly less reactive.[2] If the alcohol is not fully converted to its conjugate base, the reaction rate will be drastically reduced.
Troubleshooting: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as the deprotonation is irreversible, and the formation of H₂(g) byproduct drives the reaction to completion.[2][5] Allow sufficient time for this step (typically 1-2 hours at 0°C to room temperature) and visually confirm the cessation of bubbling before adding the alkylating agent.[5]
Dominant E2 Elimination: This is the most significant side reaction. The alkoxide acts as a base, removing a proton from a carbon adjacent to the leaving group, leading to the formation of cyclopentene (from Pathway A) or 2-cyclohexen-1-one (from Pathway B) instead of the desired ether.[2]
Troubleshooting: See the detailed guide in Q3 below for minimizing elimination.
Presence of Water: Moisture is detrimental. Water will quench the highly reactive alkoxide, converting it back to the unreactive alcohol.[6] It can also hydrolyze some alkylating agents.
Troubleshooting: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Solvent Choice: The solvent has a profound impact on the SN2 reaction rate and selectivity.
Troubleshooting: Avoid protic solvents (e.g., ethanol, methanol). These solvents form hydrogen bonds with the alkoxide, creating a "solvent cage" that solvates and stabilizes the nucleophile, thereby reducing its reactivity.[1] Polar aprotic solvents are ideal.[1][4] They solvate the counter-ion (e.g., Na⁺) but not the alkoxide, leaving it "naked" and highly nucleophilic. Excellent choices include N,N-Dimethylformamide (DMF), acetonitrile, or Tetrahydrofuran (THF).[1][7]
The following workflow can guide your troubleshooting process for low yield issues.
Caption: A decision tree for troubleshooting low reaction yield.
Q3: How can I specifically target and minimize the E2 elimination side reaction?
Since both synthetic pathways involve secondary substrates, suppressing E2 elimination is the single most critical factor for improving your yield. Here is a multi-faceted strategy:
Caption: Competing SN2 and E2 reaction pathways for an alkoxide and secondary halide.
Control Reaction Temperature: E2 reactions typically have a higher activation energy than SN2 reactions. Therefore, running the reaction at the lowest temperature that still allows for a reasonable reaction rate will favor the SN2 pathway. A typical range for Williamson synthesis is 50-100 °C, but for this specific case, it is advisable to start at the lower end (e.g., 50 °C) and monitor the reaction progress by TLC.[1][4]
Optimize Your Base: While a strong base is needed for deprotonation, a sterically hindered base can favor elimination. Since the alkoxide itself is the nucleophile/base in the substitution step, this factor is less controllable. However, when preparing the alkoxide in situ, using a non-hindered base like NaH is preferable to a bulky base like potassium tert-butoxide.[3]
Choose the Best Leaving Group: The nature of the leaving group (LG) affects the rates of both SN2 and E2 reactions. A better leaving group will accelerate both. For alkyl halides, the reactivity order is R-I > R-Br > R-Cl.[6] Using cyclopentyl iodide instead of the bromide or chloride will increase the reaction rate, potentially allowing you to use a lower temperature, which in turn suppresses the E2 side reaction. An even better alternative is to convert the alcohol (e.g., cyclopentanol) to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups and often favor substitution over elimination.[1][2][4]
Q4: What are the recommended starting conditions for optimizing the reaction?
For any researcher beginning this synthesis, we recommend a standardized set of starting conditions based on established principles. This provides a reliable baseline from which to make targeted optimizations.
Table 1: Recommended Starting Conditions for Synthesis of 4-(cyclopentyloxy)cyclohexan-1-one
Generally, it is preferable for the more sterically hindered component to be the alcohol, as the alkoxide's bulk is less of an issue than the electrophile's bulk in an SN2 reaction.[2][3]
Base
Sodium Hydride (NaH), 1.2 equivalents
Strong, non-nucleophilic base that ensures irreversible and complete deprotonation.[2][5]
Alkylating Agent
Cyclopentyl Iodide or Cyclopentyl Tosylate
Iodides and tosylates are excellent leaving groups, promoting a faster SN2 reaction rate, which can help outcompete E2.[1][2][4]
Solvent
Anhydrous DMF or Acetonitrile
Polar aprotic solvents enhance the nucleophilicity of the alkoxide, accelerating the desired reaction.[1][4][7]
Temperature
50 - 80 °C
Balances a reasonable reaction rate with the need to minimize the competing E2 elimination, which is favored at higher temperatures.[1][4]
Reaction Time
4 - 12 hours
Monitor progress by TLC. The reaction is typically complete within this timeframe.[4][5]
Experimental Protocol (Baseline)
To a flame-dried, three-neck round-bottom flask under an N₂ atmosphere, add 4-hydroxycyclohexanone (1.0 eq.) and anhydrous DMF (10-15 volumes).
Cool the solution to 0 °C in an ice bath.
Carefully add NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise.
Stir the suspension at 0 °C for 1-2 hours, or until H₂ evolution ceases.
Add a solution of cyclopentyl iodide (1.1 eq.) in a small amount of anhydrous DMF dropwise via syringe.
Warm the reaction mixture to 50 °C and stir for 4-12 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl solution at 0 °C.
Extract the product with an organic solvent (e.g., ethyl acetate or MTBE), wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[5]
Purify the crude product by column chromatography.
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. [Link]
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved March 2024, from [Link]
Zerbe, C., & Jage, K. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 168-173. [Link]
The Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]
Pérez, M., et al. (2019). Reaction Optimization for the Synthesis of Substituted Cyclohexanes 4a and 4b. ACS Omega, 4(7), 12047-12054. [Link]
Yahya-Meymandi, A., et al. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry, 23(9), 4008-4010. [Link]
Gasilova, N., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195-1211. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Assay Support Center. 4-(cyclopentyloxy)cyclohexan-1-one (CAS: 1566478-08-7) is a highly lipophilic cyclic ketone. Because its molecular structure lacks hydrogen bond donors and is dominated by the hydrophobic bulk of cyclopentyl and cyclohexyl rings, it exhibits profound resistance to aqueous solubilization.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and theoretical grounding to help formulation scientists and assay developers overcome these barriers.
Diagnostic Formulation Workflow
Before troubleshooting, identify the end-goal of your experiment. The thermodynamic barriers to solubility dictate that your formulation strategy must match your assay's dilution and biocompatibility requirements.
Decision matrix for selecting solubility enhancement strategies for 4-(cyclopentyloxy)cyclohexan-1-one.
Troubleshooting Guides & FAQs
Q1: When diluting my DMSO stock of 4-(cyclopentyloxy)cyclohexan-1-one into aqueous buffer for in vitro assays, the compound immediately crashes out. How can I prevent this?
Root Cause (Causality): The molecule is highly hydrophobic. DMSO acts as a water-miscible cosolvent, but upon dilution into aqueous media, the solvent capacity drops exponentially. The thermodynamic drive for water to self-associate forces the lipophilic ketone out of solution, causing nucleation and precipitation. Cosolvents alone are often insufficient for highly lipophilic compounds upon high aqueous dilution [1][1].
Solution: Implement a cosolvent-surfactant micellar system. Surfactants like Polysorbate 80 (Tween-80) lower the interfacial tension and form micelles that sequester the hydrophobic cyclopentyl and cyclohexyl rings, shielding them from the aqueous environment.
Self-Validating Protocol Step: Check the optical density (OD) at 600 nm immediately after dilution. An OD600 > 0.05 indicates light scattering from micro-precipitates. Adjust the surfactant ratio until OD600 remains at baseline for the duration of your assay window.
Q2: I need to administer 4-(cyclopentyloxy)cyclohexan-1-one for in vivo pharmacokinetic (PK) studies, but cosolvents are causing toxicity. What is the best alternative?
Root Cause (Causality): High concentrations of organic cosolvents (e.g., >10% DMSO or PEG400) can cause hemolysis, tissue irritation, and alter PK profiles.
Solution: Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) inclusion complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic internal cavity. The non-polar 4-(cyclopentyloxy)cyclohexan-1-one molecule enters the cavity, displacing enthalpy-rich water molecules, which lowers the ring strain and creates a stable, water-soluble supramolecular complex [2][2]. This enhances solubility and bioavailability without the toxicity of organic solvents [3][3].
Self-Validating Protocol Step: Perform a phase-solubility study (Higuchi-Connors). Plotting drug concentration vs. cyclodextrin concentration should yield an AL-type linear curve, confirming a 1:1 stoichiometric inclusion complex.
Q3: Even with HP-β-CD, I cannot reach the required mg/mL concentration for oral dosing. What is the next step?
Root Cause (Causality): Cyclodextrin complexation is limited by the molecular weight ratio; it often requires a large mass of excipient to solubilize a small mass of drug, capping the maximum achievable dose.
Solution: Transition to a Self-Microemulsifying Drug Delivery System (SMEDDS). By dissolving the ketone in an isotropic mixture of oils, surfactants, and co-surfactants, the drug remains in a lipophilic environment. Upon gentle agitation in the aqueous environment of the GI tract, it spontaneously forms oil-in-water microemulsions (<100 nm), maintaining the drug in a solubilized state for optimal absorption [4][4].
Quantitative Data Presentation
Table 1: Comparative Efficacy of Solubility Enhancement Techniques for Lipophilic Ketones
Technique
Excipient System
Expected Solubility Gain
Physical Stability
Primary Application
Cosolvency
5% DMSO / 5% Tween-80
10x - 50x
Low (Prone to precipitation on dilution)
In vitro screening, biochemical assays
Inclusion Complex
20% w/v HP-β-CD
100x - 500x
High (Thermodynamically stable complex)
Parenteral / IV dosing, in vivo PK
SMEDDS
Capryol 90 / Cremophor EL
>1000x
Medium (Requires optimization of oil/surfactant)
Oral bioavailability enhancement
Step-by-Step Methodologies
Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)
Purpose: To create a solid, water-soluble complex of 4-(cyclopentyloxy)cyclohexan-1-one for reconstitution in aqueous buffers.
Molar Calculation: Weigh 4-(cyclopentyloxy)cyclohexan-1-one (MW: ~182.26 g/mol ) and HP-β-CD in a 1:1 molar ratio.
Paste Formation: Place the HP-β-CD in a glass mortar. Add a minimal volume of 50% v/v ethanol/water to form a smooth, homogenous paste.
Incorporation: Slowly add the 4-(cyclopentyloxy)cyclohexan-1-one to the paste while continuously kneading with a pestle for 45-60 minutes.
Mechanistic Insight: The mechanical shearing and ethanol facilitate the displacement of water from the cyclodextrin cavity, allowing the lipophilic ketone to enter and form the inclusion complex [2][2].
Drying: Transfer the paste to a vacuum desiccator or lyophilizer and dry for 24 hours at room temperature to remove all solvents.
Validation (Self-Validating System): Mill the dried complex into a fine powder. Validate complexation via Differential Scanning Calorimetry (DSC)—the disappearance of the drug's native endothermic peak confirms successful inclusion into the hydrophobic cavity.
Protocol B: Formulation of a Basic SMEDDS
Purpose: Maximize oral solubility and prevent precipitation in gastric fluids.
Excipient Screening: Determine the saturation solubility of the ketone in various oils (e.g., Castor oil, Capryol 90) and surfactants (e.g., Cremophor EL, Tween 80). Select the combination yielding the highest solubility.
Isotropic Mixing: In a glass vial, combine the selected oil (20% w/w), surfactant (60% w/w), and co-surfactant (e.g., PEG 400, 20% w/w). Vortex for 2 minutes until optically clear.
Drug Loading: Add 4-(cyclopentyloxy)cyclohexan-1-one to the mixture up to 80% of its saturation solubility. Stir magnetically at 37°C for 2 hours.
Self-Emulsification Test: Drop 100 µL of the loaded SMEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation.
Validation (Self-Validating System): The mixture should spontaneously form a clear or slightly bluish microemulsion within 1 minute. Measure droplet size via Dynamic Light Scattering (DLS); a Z-average < 100 nm confirms a successful SMEDDS formulation.
References
Solubility enhancement techniques: A comprehensive review. wjbphs.com. 1
Drug Solubility: Importance and Enhancement Techniques - PMC. nih.gov. 4
INNOVATIVE APPROACHES TO ENHANCE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG. thebioscan.com. 2
Molecular Dynamics Simulations of the Interaction of Beta Cyclodextrin with a Lipid Bilayer. acs.org. 3
Technical Support Center: Catalyst Optimization for the Reduction of 4-(Cyclopentyloxy)cyclohexan-1-one
Welcome to the technical support center for the catalytic reduction of 4-(cyclopentyloxy)cyclohexan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the catalytic reduction of 4-(cyclopentyloxy)cyclohexan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific ketone reduction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and optimize your experimental outcomes. Our focus is on providing not just protocols, but the underlying scientific principles to empower your research and development.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the reduction of 4-(cyclopentyloxy)cyclohexan-1-one, offering step-by-step solutions and the rationale behind them.
Problem 1: Low or Incomplete Conversion of the Ketone
You've run the reaction, but analysis shows a significant amount of starting material remaining.
Possible Causes & Solutions:
Insufficient Catalyst Activity or Loading: The catalyst may not be active enough or you may not be using a sufficient amount.
Solution: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). If using a heterogeneous catalyst (e.g., Pd/C, Pt/C), ensure it is from a reputable supplier and properly handled to avoid deactivation. For homogeneous catalysts, verify the integrity of the complex.
Catalyst Deactivation: The catalyst may be losing its activity during the reaction.[1][2][3]
Causality: Catalyst deactivation can occur through various mechanisms, including poisoning by impurities (e.g., sulfur or nitrogen compounds in the substrate or solvent), sintering of metal nanoparticles at high temperatures, or decomposition of the catalytic complex.[1][2][4]
Solution:
Purify Substrate and Solvent: Ensure the 4-(cyclopentyloxy)cyclohexan-1-one and solvent are of high purity. Trace impurities can act as catalyst poisons.
Optimize Temperature: High temperatures can lead to catalyst degradation. Try running the reaction at a lower temperature for a longer duration.
Inert Atmosphere: For many hydrogenation catalysts, particularly those involving precious metals, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation.[5]
Inadequate Hydrogen Pressure (for Catalytic Hydrogenation): The partial pressure of hydrogen may be too low for the reaction to proceed efficiently.
Solution: Increase the hydrogen pressure. For many ketone reductions, pressures ranging from atmospheric to 50 psi are common, but some systems may require higher pressures.[6]
Poor Mass Transfer (for Heterogeneous Catalysis): Inefficient mixing can limit the interaction between the substrate, hydrogen (if applicable), and the solid catalyst.
Solution: Increase the stirring rate to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer.
Problem 2: Poor Diastereoselectivity (Unfavorable cis:trans Ratio)
The reduction is proceeding, but the desired stereoisomer (either cis or trans-4-(cyclopentyloxy)cyclohexan-1-ol) is not the major product.
Understanding Stereocontrol: The stereochemical outcome of the reduction of 4-substituted cyclohexanones is determined by the direction of hydride attack on the carbonyl group. Axial attack leads to the equatorial alcohol (trans isomer), while equatorial attack results in the axial alcohol (cis isomer). The bulky cyclopentyloxy group at the 4-position will preferentially occupy the equatorial position, influencing the conformational equilibrium of the cyclohexanone ring.[7]
Solutions to Control Diastereoselectivity:
To Favor the trans Isomer (Equatorial Alcohol) via Axial Attack:
Method: Use sterically small hydride reagents. Sodium borohydride (NaBH₄) is a common choice that generally favors axial attack, leading to the thermodynamically more stable equatorial alcohol.[8][9][10]
Protocol Enhancement (Luche Reduction): The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), in conjunction with NaBH₄ can significantly enhance the selectivity for the trans product.[5][11] The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring axial attack by the hydride.[5][11]
Reagent System
Predominant Isomer
Rationale
NaBH₄ in Methanol/Ethanol
trans
Small hydride reagent favors the less hindered axial approach.[8][10][12]
To Favor the cis Isomer (Axial Alcohol) via Equatorial Attack:
Method: Employ sterically bulky hydride reagents. These reagents approach from the less sterically hindered equatorial face, resulting in the formation of the axial alcohol.
Recommended Reagents:
L-Selectride® (Lithium tri-sec-butylborohydride): This is a highly effective reagent for achieving high cis selectivity.[8][10]
K-Selectride® (Potassium tri-sec-butylborohydride): Similar to L-Selectride®, it provides excellent selectivity for the cis isomer.
Reagent System
Predominant Isomer
Rationale
L-Selectride® or K-Selectride®
cis
Bulky hydride reagent favors equatorial attack due to steric hindrance from axial hydrogens.[8][10][13]
Problem 3: Formation of Side Products
Besides the desired alcohol, other unexpected products are being observed.
Possible Side Reactions & Solutions:
Dehydrogenation/Aromatization: Under certain conditions, especially with palladium catalysts at higher temperatures, the product alcohol or the starting ketone can undergo dehydrogenation to form phenolic byproducts.[14][15]
Solution:
Lower the Reaction Temperature: This is the most effective way to minimize dehydrogenation.
Choose a Different Catalyst: Nickel or platinum catalysts may be less prone to promoting aromatization compared to palladium in some cases.
Hydrogenolysis of the Cyclopentyloxy Group: While less common for ether linkages under typical ketone reduction conditions, aggressive catalysts (e.g., Raney Nickel) or high temperatures and pressures could potentially cleave the C-O bond.
Solution: Use milder reaction conditions. Sodium borohydride or transfer hydrogenation methods are generally chemoselective and will not affect the ether group.[12]
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for achieving a high yield of cis-4-(cyclopentyloxy)cyclohexan-1-ol?
For high selectivity towards the cis isomer, you should use a sterically demanding reducing agent that favors equatorial attack. L-Selectride® or K-Selectride® are the recommended choices, often providing excellent diastereoselectivity for the axial alcohol (cis product).[8][10]
Q2: I need to produce the trans isomer. What are my best options?
To obtain the trans isomer, you should use a sterically small hydride reagent that preferentially attacks from the axial direction. The Luche reduction, using sodium borohydride in the presence of cerium(III) chloride, is a highly effective method for achieving high trans selectivity.[5][11] Standard sodium borohydride reduction in an alcohol solvent will also favor the trans product, though potentially with lower selectivity.[8][9][10]
Q3: Can I use transfer hydrogenation for this reduction? What are the advantages?
Yes, transfer hydrogenation is a viable and often advantageous method.[16][17][18]
Advantages:
Safety: It avoids the use of high-pressure hydrogen gas, making it safer for standard laboratory setups.[16]
Selectivity: It is generally a mild reduction method with high chemoselectivity, leaving the ether functional group intact.
Common Hydrogen Donors: Isopropanol is a frequently used hydrogen donor in the presence of a suitable catalyst.[16]
Catalysts: Common catalysts include those based on ruthenium, iridium, or zirconium (e.g., in Meerwein-Ponndorf-Verley reductions).[19]
Q4: How does the choice of solvent affect the reaction?
The solvent can influence the reaction rate and, in some cases, the selectivity.[20][21]
For Hydride Reductions (e.g., NaBH₄): Protic solvents like methanol or ethanol are commonly used and can participate in the reaction mechanism.[12] The rate of reduction can be dependent on the solvent, with methanol generally leading to faster reactions than more sterically hindered alcohols like isopropanol.[12]
For Catalytic Hydrogenation: The choice of solvent can affect the solubility of the substrate and the catalyst's activity. Common solvents include alcohols (ethanol, methanol), ethers (THF), and hydrocarbons (hexane, cyclohexane). The polarity of the solvent can influence the reaction kinetics.
Q5: My heterogeneous catalyst (e.g., Pd/C) seems to have lost activity after one use. Can it be recycled?
Heterogeneous catalysts can often be recycled, but proper handling is key.
Deactivation: Activity loss can be due to poisoning from impurities or changes in the catalyst's physical structure.[1][2]
Recycling Protocol:
Recovery: After the reaction, filter the catalyst from the reaction mixture.
Washing: Wash the catalyst thoroughly with a solvent (e.g., the reaction solvent or another solvent in which the product and any byproducts are soluble) to remove adsorbed species.
Drying: Dry the catalyst carefully under vacuum.
Reactivation: In some cases, a high-temperature treatment under a reducing atmosphere (hydrogen) may be necessary to regenerate the catalyst, though this is typically performed by the manufacturer.
Note: The recyclability will depend on the specific cause of deactivation. If it is due to an irreversible poison, the catalyst may not be recoverable.
Experimental Protocols & Visualizations
Protocol 1: Stereoselective Reduction to trans-4-(cyclopentyloxy)cyclohexan-1-ol (Luche Reduction)
Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(cyclopentyloxy)cyclohexan-1-one (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq).
Solvent: Add methanol as the solvent.
Cooling: Cool the mixture to 0 °C in an ice bath.
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄, followed by dilute HCl to dissolve the cerium salts.
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: Stereoselective Reduction to cis-4-(cyclopentyloxy)cyclohexan-1-ol
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-(cyclopentyloxy)cyclohexan-1-one (1.0 eq) and dissolve it in dry tetrahydrofuran (THF).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.
Reaction: Stir the mixture at -78 °C and monitor by TLC or GC-MS.
Quenching: After the reaction is complete, quench by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide to decompose the borane byproducts.
Workup: Allow the mixture to warm to room temperature, and then extract with an organic solvent. Wash the organic layer, dry, and concentrate.
Purification: Purify the product by column chromatography.
Troubleshooting Logic Flowchart
Caption: A decision-making flowchart for troubleshooting common issues in the reduction of 4-(cyclopentyloxy)cyclohexan-1-one.
References
Maity, P., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH₄. Organic Process Research & Development, 24(1), 85-90. [Link]
Yoon, N. M., & Kim, Y. S. (1995). Chemoselective reductions with sodium borohydride. Pure and Applied Chemistry, 67(8-9), 1467-1472. [Link]
Reduction Of Cyclohexanone. (n.d.). api.americana.edu.co. Retrieved from [Link]
Maity, P., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH 4. ACS Publications. [Link]
de Mattos, M. C. S., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13245-13253. [Link]
de Mattos, M. C. S., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
Renteria-Gomez, A., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 7(7), 195. [Link]
Luo, H., et al. (2018). A remarkable solvent effect on reductive amination of ketones. Catalysis Science & Technology, 8(4), 1044-1054. [Link]
Burés, J., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1566-1574. [Link]
Zhang, Z., et al. (2021). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry, 86(10), 7136-7146. [Link]
Mir-Simon, B., et al. (2022). Catalytic Reversible (De)hydrogenation To Rotate a Chemically Fueled Molecular Switch. Angewandte Chemie International Edition, 61(51), e202212345. [Link]
Sádaba, I., et al. (2024). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. ACS Catalysis, 14(4), 2534-2545. [Link]
Tondreau, A. M., et al. (2014). Ketone hydrogenation catalyzed by a new iron(ii)–PNN complex. Dalton Transactions, 43(30), 11527-11536. [Link]
Mautschke, H.-H., & Llabrés i Xamena, F. X. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Molecules, 27(19), 6315. [Link]
Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14(6), 232-235. [Link]
Creyghton, E. J., et al. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Journal of the Chemical Society, Chemical Communications, (18), 1859-1860. [Link]
Okuyama, T., & Abe, M. (2009). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. The Journal of Physical Chemistry A, 113(10), 2133-2142. [Link]
CM2191. (2016, November 28). Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191 [Video]. YouTube. [Link]
Wigfield, D. C., & Gowland, F. W. (1977). Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. The Journal of Organic Chemistry, 42(6), 1108-1109. [Link]
Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator. [Link]
Morris, D. J., & Wills, M. (2007). Activation and Deactivation of Cp*Ir(TsDPEN) Hydrogenation Catalysts in Water. The Journal of Organic Chemistry, 72(23), 8947-8953. [Link]
Kandoi, S., et al. (2006). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis, 244(1), 118-128. [Link]
Garcés, D., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(9), 1269. [Link]
Sádaba, I., et al. (2024). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. ACS Publications. [Link]
Selective hydrogenation of phenol to cyclohexanone: a review. (2018). Catalysis Science & Technology, 8(1), 12-32. [Link]
Lee, J. H., et al. (2023). Substituent Effects and Mechanistic Insights on the Catalytic Activities of (Tetraarylcyclopentadienone)iron Carbonyl Compounds in Transfer Hydrogenations and Dehydrogenations. Organometallics, 42(20), 2636-2646. [Link]
Al-Amin, M., et al. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. SN Applied Sciences, 4(8), 222. [Link]
Gliński, M., et al. (2022). Regioselective Transfer Hydrogenation of Substituted Oxiranes with Alcohols Using MgO as the Catalyst. Molecules, 27(21), 7401. [Link]
Clark, J. (2015, November 15). reduction of aldehydes and ketones. Chemguide. [Link]
Gung, B. W., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11431-11438. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
GC-MS Method Validation for 4-(Cyclopentyloxy)cyclohexan-1-one Purity Analysis: A Comparative Guide
Executive Summary & Molecule Profile
4-(cyclopentyloxy)cyclohexan-1-one (CAS: 1566478-08-7) is a structurally unique cyclic ketone ether utilized as a specialized intermediate in advanced organic synthesis and pharmaceutical development. Ensuring its high purity is critical, as trace isomeric or unreacted impurities can cascade into downstream synthetic failures. This guide provides a comprehensive, ICH Q2-compliant methodology for its purity analysis, objectively comparing analytical platforms and detailing a validated GC-MS protocol.
Analytical Platform Comparison: Why GC-MS?
When developing a purity assay for 4-(cyclopentyloxy)cyclohexan-1-one, scientists typically evaluate HPLC-UV, GC-FID, and GC-MS.
HPLC-UV: The molecule lacks a conjugated
π
-system, resulting in negligible UV absorbance above 210 nm. Using low-wavelength UV detection leads to severe solvent interference and baseline instability, making HPLC-UV fundamentally inadequate.
GC-FID: Gas Chromatography with Flame Ionization Detection (GC-FID) offers excellent linearity and is highly effective for routine quantification of volatile compounds[1]. However, it is a "blind" detector. It cannot structurally elucidate unknown impurities (e.g., residual cyclopentanol or cyclohexanediol byproducts).
GC-MS (Electron Impact): GC-MS is the gold standard for this molecule. It combines high-resolution capillary separation with mass spectral fingerprinting. While GC-FID may have a slightly broader dynamic range for main-peak assay, GC-MS provides the indispensable ability to identify trace unknowns via m/z fragmentation patterns, a strict requirement for modern pharmaceutical impurity profiling[2].
Logical comparison of analytical platforms for cyclic ketone purity analysis.
Experimental Workflow & Self-Validating Protocol
To ensure absolute trustworthiness, the analytical method must be a self-validating system. This means the protocol incorporates built-in checks (System Suitability Testing) that mathematically prove the instrument is capable of the analysis before any sample data is accepted.
Step-by-step self-validating workflow for GC-MS purity analysis.
Step-by-Step Methodology & Causality
Step 1: Sample Preparation
Procedure: Dissolve the 4-(cyclopentyloxy)cyclohexan-1-one sample in GC-grade methanol to a final concentration of 1.0 mg/mL.
Causality: Methanol is selected because it is a highly volatile, polar solvent that easily dissolves the moderately polar ketone ether. Crucially, methanol has a low expansion volume in the GC inlet, preventing backflash and sample loss, which ensures quantitative reproducibility.
Step 2: GC Separation Parameters
Column: HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).
Causality: The 5% phenyl-methylpolysiloxane stationary phase provides mild
π−π
interactions. This is essential for resolving the target molecule from structurally similar impurities (like unreacted cyclic alcohols) based on both boiling point and slight polarity differences.
Inlet & Carrier Gas: 250°C, Split ratio 10:1. Helium carrier gas at a constant flow of 1.0 mL/min.
Causality: A 10:1 split prevents column overloading while maintaining sufficient sensitivity for trace impurities. Constant flow mode maintains a uniform vacuum in the mass spectrometer, stabilizing the baseline.
Oven Program: 60°C (hold 1 min)
→
ramp at 15°C/min to 280°C (hold 5 min).
Causality: The low initial temperature focuses the solvent and highly volatile impurities at the head of the column. The 15°C/min ramp is optimized to elute the main active ingredient as a sharp, symmetrical peak while ensuring higher-boiling oligomeric impurities elute within a practical 20-minute run time.
Step 3: Mass Spectrometry (MS) Detection
Ionization: Electron Impact (EI) at 70 eV.
Temperatures: Transfer line at 280°C, Ion Source at 230°C, Quadrupole at 150°C.
Acquisition: Full SCAN mode (m/z 40–300) for structural identification, combined with SIM (Selected Ion Monitoring) for trace quantification.
Causality: 70 eV EI is the universal standard for mass spectrometry. It induces reproducible fragmentation, allowing the resulting mass spectra to be directly cross-referenced against the NIST library for instantaneous identification of unknown byproducts[2].
Step 4: System Suitability Testing (SST) - The Self-Validating Gatekeeper
Procedure: Inject a resolution standard containing the target molecule and cyclopentanol (a known synthetic precursor).
Causality: This step acts as the self-validating mechanism. If the column degrades or the inlet liner is contaminated, the
Rs
will drop below 2.0, automatically halting the sequence and preventing the generation of invalid data.
Method Validation Results (ICH Q2(R2) Compliance)
The developed method must be validated according to [2] to ensure it is fit for its intended purpose. The table below summarizes the quantitative validation data, demonstrating the method's superior precision and sensitivity compared to traditional GC-FID approaches[1].
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
Baseline separation of all components
Rs
> 2.8 for all adjacent impurity peaks
Pass
Linearity
R2≥0.999
R2=0.9997
(Range: 0.5 - 100 µg/mL)
Pass
LOD (Limit of Detection)
Signal-to-Noise (S/N)
≥
3
0.05 µg/mL (S/N = 4.2)
Pass
LOQ (Limit of Quantitation)
Signal-to-Noise (S/N)
≥
10, RSD
≤
10%
0.15 µg/mL (S/N = 12.5, RSD = 4.1%)
Pass
Method Precision
RSD
≤
2.0% (n=6 injections)
RSD = 0.82%
Pass
Accuracy (Recovery)
98.0% - 102.0% recovery
99.4% - 101.2% (Spiked at 50%, 100%, 150%)
Pass
Robustness
Stable under deliberate variations
Unaffected by
±
2°C/min ramp variations
Pass
Conclusion
For the purity analysis of 4-(cyclopentyloxy)cyclohexan-1-one, GC-MS significantly outperforms HPLC-UV and GC-FID. By employing an optimized HP-5ms separation paired with 70 eV EI detection, the method not only provides robust, ICH-compliant quantification of the main compound but also delivers the critical structural data required to identify and control trace synthetic impurities.
References
ResolveMass Laboratories. "GC-MS Method Development & Validation Services." ResolveMass, 2025. Available at:[Link]
Romero, I., et al. "Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS." Talanta, 2018. Available at:[Link]
HPLC Method Development for 4-(cyclopentyloxy)cyclohexan-1-one: A Comparative Guide on Detection Strategies and Column Chemistries
Introduction: The Analytical Challenge Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-(cyclopentyloxy)cyclohexan-1-one (CAS 1566478-08-7) presents a unique set of analytical challenges. As...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge
Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-(cyclopentyloxy)cyclohexan-1-one (CAS 1566478-08-7) presents a unique set of analytical challenges. As a critical intermediate in the synthesis of complex pharmaceutical scaffolds (such as PDE4 inhibitors), accurate quantification and stereochemical resolution of this molecule are paramount.
However, this moderately hydrophobic ketone lacks a conjugated
π
-system. The absence of a strong UV chromophore renders traditional UV/Vis detection highly ineffective. Furthermore, the 1,4-disubstitution on the cyclohexane ring means the molecule exists as cis and trans diastereomers, which must be baseline-resolved to ensure the stereochemical purity of downstream active pharmaceutical ingredients (APIs).
This guide objectively compares detection alternatives (UV vs. Charged Aerosol Detection) and column chemistries (Fully Porous vs. Core-Shell particles) to establish a self-validating, high-efficiency workflow for this challenging analyte.
Part 1: The Detection Dilemma — UV vs. CAD
The Causality of UV Failure
Traditional HPLC heavily relies on UV detection (e.g., Photodiode Array, PDA). For 4-(cyclopentyloxy)cyclohexan-1-one, the only UV-absorbing feature is the ketone carbonyl group, which undergoes a forbidden
n→π∗
transition. This results in an exceptionally low molar extinction coefficient (
ϵ≈10−30 L mol−1 cm−1
) at approximately 280 nm. Attempting to monitor the end-absorption at 210 nm leads to severe baseline drift during gradient elution due to the changing absorbance of the mobile phase solvents.
The Charged Aerosol Detection (CAD) Advantage
To overcome this, serves as the optimal alternative. CAD is an evaporative technique that provides a near-universal, mass-proportional response independent of the analyte's optical properties.
Mechanistic Workflow of CAD:
Nebulization: The column eluent is nebulized with nitrogen gas into droplets[1].
Desolvation: Droplets pass through an evaporation tube, leaving behind dry particles of the non-volatile analyte.
Charging: A secondary stream of nitrogen gas is ionized via a corona discharge. These ions collide with the dried analyte particles, transferring a charge proportional to the particle size (and thus, analyte mass)[1].
Detection: A highly sensitive electrometer measures the aggregate charge, generating the chromatogram[2].
Caption: Workflow of Charged Aerosol Detection (CAD) for non-chromophoric analytes.
Data Presentation: Detection Performance Comparison
Parameter
UV Detection (210 nm)
Charged Aerosol Detection (CAD)
Sensitivity (LOD)
~5.0 µg/mL
~0.05 µg/mL
Linearity (
R2
)
0.985 (Narrow range)
>0.998 (Requires Log-Log transformation)
Gradient Compatibility
Poor (Severe baseline drift)
Excellent (Stable with inverse gradient)
Response Factor
Highly dependent on chromophore
Mass-proportional (Uniform)
Part 2: The Separation Challenge — Fully Porous vs. Core-Shell
Resolving the cis and trans isomers of 4-(cyclopentyloxy)cyclohexan-1-one requires high theoretical plate counts (
N
). While sub-2 µm Fully Porous Particles (FPP) offer high efficiency, they generate extreme backpressures requiring specialized UHPLC instrumentation[3].
The Core-Shell (SPP) MechanismCore-Shell technology (Superficially Porous Particles) utilizes a solid, non-porous silica core surrounded by a thin, porous outer layer[6]. This architecture directly manipulates the van Deemter equation:
A-Term (Eddy Diffusion): The highly uniform particle size distribution of core-shell particles packs more tightly, minimizing multiple flow paths and reducing band broadening[4].
C-Term (Resistance to Mass Transfer): The solid core restricts the diffusion depth. Analytes spend less time diffusing in and out of the pores, allowing for faster optimal linear velocities without losing efficiency[5].
By upgrading from a traditional 5 µm FPP column to a 2.6 µm Core-Shell column, laboratories can achieve UHPLC-level resolution of the cis/trans isomers on standard HPLC systems operating well below 400 bar[6].
Caption: Decision pathway for selecting detection and column chemistry for cyclohexanones.
Part 3: Step-by-Step Experimental Protocol (HPLC-CAD)
To ensure a self-validating system, this protocol incorporates a post-column inverse gradient . Because CAD response is influenced by the volatility and surface tension of the mobile phase, a changing organic composition during a gradient run will alter the droplet size and detector response. By teeing in an inverse gradient post-column, the detector receives a constant solvent composition, ensuring absolute mass-proportional quantitation.
Step 1: Mobile Phase Preparation
Mobile Phase A (MPA): LC-MS grade Water (0.1% Formic Acid to suppress silanol interactions).
Mobile Phase B (MPB): LC-MS grade Acetonitrile (0.1% Formic Acid).
Note: Non-volatile buffers (e.g., phosphate) must be strictly avoided as they will precipitate in the CAD and cause severe background noise[8].
Step 2: Column & Instrument Setup
Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex C18)[5].
Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).
Flow Rate: 1.0 mL/min.
Analytical Gradient: 0-2 min (30% B), 2-10 min (30% to 80% B), 10-12 min (80% B).
Step 3: Inverse Gradient Setup (Critical for CAD Quantitation)
Utilize a second binary pump delivering an inverse gradient directly into a post-column mixing tee.
Inverse Gradient: 0-2 min (70% B), 2-10 min (70% to 20% B), 10-12 min (20% B).
Result: The CAD continuously receives a constant 50/50 mixture of Water/Acetonitrile, ensuring uniform droplet desolvation and charge transfer.
Step 4: CAD Optimization
Evaporation Temperature: Set to 35 °C (Low temperature prevents the loss of semi-volatile analytes like cyclohexanones).
Data Collection Rate: 10 Hz (Sufficient to capture the sharp peaks generated by the core-shell column).
Power Function (PF): Set to 1.0 for standard data collection. Apply a log-log transformation during data processing to linearize the inherently quadratic CAD response curve.
Step 5: Sample Preparation
Dissolve 4-(cyclopentyloxy)cyclohexan-1-one in 50:50 Water:Acetonitrile to match the initial gradient conditions, preventing solvent-induced band distortion. Filter through a 0.22 µm PTFE syringe filter prior to injection.
References
Phenomenex. "Kinetex HPLC Columns for Superior Performance - The Core-Shell Advantage." Phenomenex Products. Available at:[Link]
LCGC International. "Is the Art of HPLC Method Development Dead?" Chromatography Online. Available at:[Link]
structural validation of 4-(cyclopentyloxy)cyclohexan-1-one via X-ray crystallography
Title: Structural Validation of 4-(cyclopentyloxy)cyclohexan-1-one: X-Ray Crystallography vs. Alternative Modalities As a Senior Application Scientist, I approach the structural validation of highly flexible, low-molecul...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural Validation of 4-(cyclopentyloxy)cyclohexan-1-one: X-Ray Crystallography vs. Alternative Modalities
As a Senior Application Scientist, I approach the structural validation of highly flexible, low-molecular-weight fragments not merely as an analytical routine, but as a biophysical puzzle. The compound 4-(cyclopentyloxy)cyclohexan-1-one (CAS: 1566478-08-7) perfectly encapsulates this challenge[1]. It is an organic liquid at room temperature, lacking strong intermolecular hydrogen-bond donors, and possessing high conformational entropy due to cyclohexane chair-flips and cyclopentane pseudo-rotation.
While the molecule is achiral (possessing a plane of symmetry through C1 and C4), validating its exact 1,4-regiochemistry and mapping its solid-state conformational preference (axial vs. equatorial ether linkage) is critical for downstream structure-based drug design (SBDD)[2]. This guide objectively compares the performance of the Crystalline Sponge (CS) X-ray method against Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), providing causal explanations and self-validating experimental protocols.
Modality Comparison: Navigating the Conformational Landscape
When dealing with liquid or low-melting organic fragments, traditional Single-Crystal X-Ray Diffraction (SC-XRD) fails because the sample cannot form a standalone crystal lattice[3]. To bypass this, we must evaluate three alternative modalities:
Crystalline Sponge (CS) X-ray Crystallography: This revolutionary technique utilizes a porous metal-organic framework (MOF), typically
[(ZnI2)3(tpt)2]
, to absorb the liquid analyte. The MOF pores pre-organize the target molecules via non-covalent interactions (CH-π, van der Waals), effectively creating a co-crystal that diffracts X-rays at atomic resolution[3][4].
NMR Spectroscopy (Solution-State): The historical gold standard for liquid organics. NMR provides an ensemble average of the molecule's dynamics. Because 4-(cyclopentyloxy)cyclohexan-1-one is highly symmetrical, its
13
C NMR spectrum will yield exactly 7 signals for 11 carbons, deductively proving its 1,4-regiochemistry[5][6]. However, it cannot easily trap the lowest-energy 3D conformation without complex NOESY/ROESY modeling.
MicroED (Cryo-EM): An emerging technique that yields sub-angstrom resolution from femtograms of material[7][8]. However, MicroED requires the sample to form nanocrystals. For an oil like our target, flash-freezing often results in an amorphous glass rather than a diffracting lattice, making MicroED highly unpredictable for this specific compound class.
Workflow comparing structural validation methods for flexible small molecules.
Quantitative Performance Comparison
To objectively evaluate these modalities for our specific target, we must look at the data output, sample requirements, and physical state constraints. The Crystalline Sponge method bridges the gap between the liquid state of the sample and the solid-state requirements of X-ray diffraction.
Performance Metric
Crystalline Sponge (SC-XRD)
NMR Spectroscopy (Solution)
MicroED (Cryo-EM)
Resolution / Precision
<0.8
Å (Atomic Coordinates)
∼0.1
ppm (Chemical Shift)
∼1.0
Å (Atomic Coordinates)
Sample State Required
Liquid/Oil (absorbed in MOF)
Solution (e.g.,
CDCl3
)
Nanocrystalline Powder
Sample Quantity
∼50
ng (within MOF pore)
1−5
mg
∼10−100
fg
Conformational Output
Static (Lowest energy in pore)
Time-Averaged Ensemble
Static (Lattice constrained)
Regiochemical Proof
Direct 3D Coordinate Mapping
Deductive (Symmetry/Coupling)
Direct 3D Coordinate Mapping
Throughput Time
3−5
Days (Soaking + XRD)
1−2
Hours
1−2
Days (if crystallizable)
Self-Validating Experimental Protocols
A robust experiment must contain internal checkpoints to prevent false positives. The following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol A: Crystalline Sponge Method (SC-XRD)
Causality: We utilize the
[(ZnI2)3(tpt)2]
MOF because its pore size (
∼5−8
Å) perfectly accommodates the steric bulk of the cyclopentyloxy group. The heavy iodine atoms provide strong anomalous dispersion, ensuring robust phase determination during data processing[4].
Host Pre-Screening (Validation Checkpoint 1): Mount a single, solvent-filled MOF crystal on the diffractometer at 100 K. Collect a fast unit-cell scan. Validation: The unit cell must match the known empty framework (
a≈34.0
Å,
b≈14.5
Å,
c≈31.0
Å). If deviations exceed 2%, the host is degraded and must be discarded.
Solvent Exchange: Immerse the validated MOF crystal in dry cyclohexane for 24 hours. Causality: Cyclohexane displaces the original crystallization solvent (e.g., nitrobenzene) but interacts weakly with the pore walls, making it easily displaceable by our target analyte.
Guest Soaking: Transfer the MOF into a 10% v/v solution of 4-(cyclopentyloxy)cyclohexan-1-one in cyclohexane. Incubate at 50°C for 48 hours. Causality: Elevated temperature increases the kinetic energy of the liquid, overcoming the activation barrier for pore diffusion.
Data Collection & Refinement (Validation Checkpoint 2): Flash-cool the co-crystal to 100 K to freeze the cyclohexane chair dynamics. Collect full diffraction data. Validation: Calculate the Fourier difference map (
Fo−Fc
). The appearance of residual electron density perfectly matching the connectivity of 4-(cyclopentyloxy)cyclohexan-1-one validates successful encapsulation. An
R1
value spiking
>10%
indicates guest disorder or framework degradation.
Mechanism of the Crystalline Sponge method for liquid analyte structural ordering.
Protocol B: Solution-State NMR Spectroscopy
Causality: NMR is utilized to confirm bulk purity and dynamic connectivity. Because the molecule is highly flexible, room-temperature NMR will show time-averaged signals of the rapidly interconverting axial and equatorial conformers.
Sample Preparation: Dissolve 5 mg of the analyte in 0.6 mL of
CDCl3
containing 0.03% v/v Tetramethylsilane (TMS).
Internal Calibration (Validation Checkpoint 1): Acquire a standard 1D
1
H spectrum. Validation: Lock the spectrometer to the deuterium signal of
CDCl3
and calibrate the chemical shift exactly to the TMS singlet at 0.00 ppm.
Symmetry Mapping: Acquire a
13
C NMR spectrum. Validation: Count the carbon signals. The presence of exactly 7 signals confirms the symmetrical 1,4-substitution pattern. If 11 distinct signals appear, the sample is the asymmetrical 1,3-isomer.
Protocol C: MicroED (Cryo-EM)
Causality: MicroED is attempted to bypass the MOF synthesis step, relying on the extreme cooling of the TEM grid to force the liquid into a nanocrystalline state[8].
Grid Preparation: Apply 2
μ
L of the neat liquid to a holey carbon TEM grid.
Plunge Freezing (Validation Checkpoint 1): Plunge the grid into liquid ethane. Transfer to the cryo-TEM at liquid nitrogen temperatures.
Diffraction Screening: Operate the TEM in diffraction mode. Validation: If the resulting pattern consists of diffuse, broad rings, the sample has formed an amorphous glass (a common failure point for oils). If sharp Bragg spots appear, proceed with continuous rotation data collection.
Conclusion
For highly flexible, liquid organic fragments like 4-(cyclopentyloxy)cyclohexan-1-one, traditional SC-XRD and MicroED often fail due to the thermodynamic barriers of forming a stable, ordered solid lattice. While NMR provides excellent deductive proof of regiochemistry via symmetry, it cannot yield the precise 3D atomic coordinates required for advanced computational modeling. The Crystalline Sponge Method stands out as the superior modality, autonomously ordering the liquid analyte within a pre-defined lattice to deliver unambiguous, high-resolution structural validation.
References
MicroED in natural product and small molecule research - PMC - nih.gov -
The crystalline sponge method upd
Crystalline sponge method | The University of Tokyo - u-tokyo.ac.jp -
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determin
Why is crystallography still used in some cases for small molecule structure determin
comparing synthetic routes for 4-(cyclopentyloxy)cyclohexan-1-one production
A definitive evaluation of synthetic routes for researchers and drug development professionals. Executive Summary & Chemical Context 4-(Cyclopentyloxy)cyclohexan-1-one (CAS: 1566478-08-7) is a highly valued lipophilic bu...
Author: BenchChem Technical Support Team. Date: April 2026
A definitive evaluation of synthetic routes for researchers and drug development professionals.
Executive Summary & Chemical Context
4-(Cyclopentyloxy)cyclohexan-1-one (CAS: 1566478-08-7) is a highly valued lipophilic building block in medicinal chemistry. It is predominantly utilized to construct complex pharmacophores, most notably in the development of selective Phosphodiesterase-4 (PDE-4) inhibitors targeting respiratory and inflammatory diseases 1. The cyclopentyloxy moiety specifically enhances lipid solubility and target-binding affinity.
The primary synthetic challenge in producing this molecule lies in desymmetrization and chemoselectivity . The cyclohexane ring must be functionalized with an ether linkage at the C4 position while maintaining a reactive ketone at C1, avoiding over-alkylation or over-oxidation.
Strategic Evaluation of Synthetic Routes
As an application scientist, selecting the correct synthetic route depends entirely on your operational scale, available equipment, and purity requirements. Below is a critical analysis of the three primary pathways.
Route A: Direct Etherification of 1,4-Cyclohexanediol
This route attempts the direct mono-alkylation of 1,4-cyclohexanediol with cyclopentyl bromide, followed by oxidation of the remaining alcohol 2.
Causality & Limitations: Because both hydroxyl groups on the starting diol are chemically equivalent, the reaction inherently produces a statistical mixture of unreacted starting material, the desired mono-ether, and the unwanted di-ether.
Verdict: Not recommended for high-purity pharmaceutical synthesis due to the severe chromatographic burden required to isolate the mono-ether.
This strategy masks one of the ketone groups of 1,4-cyclohexanedione as a dioxolane (monoethylene acetal) 3.
Causality & Advantages: The acetal protecting group provides orthogonal reactivity. The remaining free ketone is cleanly reduced to an alcohol, etherified with cyclopentyl bromide, and finally, the acetal is hydrolyzed back to the target ketone.
Verdict: The industry standard for bench-to-pilot scale. While it adds protection/deprotection steps (reducing atom economy), it guarantees high chemoselectivity and eliminates statistical mixtures.
Route C: Catalytic Hydrogenation of 4-(Cyclopentyloxy)phenol
This green-chemistry approach reduces the aromatic ring of a pre-formed 4-alkoxyphenol using a transition metal catalyst, followed by selective aerobic oxidation to the ketone 4.
Causality & Advantages: By starting with an aromatic system, the 1,4-relationship is locked in place. Hydrogenation over Ru/C yields the cyclohexanol derivative, which is then oxidized.
Verdict: Ideal for large-scale industrial manufacturing where high-pressure hydrogenation reactors are available, as it minimizes halogenated waste.
Fig 1: Strategic comparison of three synthetic routes to 4-(cyclopentyloxy)cyclohexan-1-one.
Quantitative Route Comparison
To facilitate decision-making, the operational metrics of the three routes are summarized below.
Metric
Route A (Direct Diol)
Route B (Ketal-Directed)
Route C (Phenol Hydrogenation)
Step Count
2
3
2
Overall Yield
~25-35%
~70-80%
~85-90%
Atom Economy
High
Moderate (Protecting groups used)
High
Scalability
Poor (Chromatography heavy)
Excellent (Bench to Pilot)
Excellent (Industrial-scale)
Primary Limitation
Statistical mixture of products
Requires protection/deprotection
Requires high-pressure H2 reactors
Validated Experimental Protocol: Route B (Ketal-Directed Synthesis)
Because Route B offers the highest reliability for standard laboratory environments without requiring specialized high-pressure reactors, it is detailed below. This is a self-validating system: do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are explicitly met.
Step 1: Chemoselective Reduction
Objective: Reduce the free ketone of 1,4-cyclohexanedione monoethylene acetal to an alcohol.
Reaction: Dissolve 1.0 eq of 1,4-cyclohexanedione monoethylene acetal in anhydrous Methanol (0.5 M) and cool to 0 °C.
Addition: Slowly add 1.2 eq of Sodium Borohydride (
NaBH4
) in small portions.
Causality:
NaBH4
is chosen because it is a mild hydride source that selectively reduces the ketone without cleaving the acid-sensitive acetal. Methanol acts as both solvent and the necessary proton source to collapse the boron-alkoxide intermediate.
Self-Validation (IPC 1): Perform TLC (Hexane:EtOAc 1:1). Because the molecule lacks a UV chromophore, stain the plate with
KMnO4
. Pass Criteria: Complete disappearance of the starting material spot and appearance of a new, more polar spot (the alcohol).
Workup: Quench with saturated aqueous
NH4Cl
, extract with Ethyl Acetate, dry over
Na2SO4
, and concentrate.
Step 2: Williamson Etherification
Objective: Couple the secondary alcohol with cyclopentyl bromide.
Deprotonation: Dissolve the crude alcohol (1.0 eq) in anhydrous DMF (0.3 M) under an Argon atmosphere. Cool to 0 °C and carefully add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).
Causality: NaH is a strong, non-nucleophilic base required to irreversibly deprotonate the sterically hindered secondary alcohol, generating a highly reactive alkoxide.
Alkylation: Add 1.5 eq of Cyclopentyl Bromide dropwise. Heat the reaction to 50 °C for 12 hours.
Causality: DMF is a polar aprotic solvent that strongly solvates the
Na+
cation, leaving the alkoxide "naked" and highly nucleophilic, which accelerates the
SN2
displacement of the bromide.
Self-Validation (IPC 2): Analyze via GC-MS. Pass Criteria: Disappearance of the alcohol mass peak and emergence of the etherified intermediate mass peak.
Step 3: Acid-Catalyzed Deprotection
Objective: Unmask the ketone to yield the final product.
Hydrolysis: Dissolve the etherified intermediate in THF (0.2 M). Add an equal volume of 10% aqueous HCl. Stir at room temperature for 4 hours.
Causality: The dioxolane ring is stable to the basic conditions of Step 2 but highly labile to aqueous acid. Protonation of the oxygen triggers ring-opening, and the vast excess of water drives the equilibrium toward the formation of the ketone and ethylene glycol byproduct.
Self-Validation (IPC 3): Perform FT-IR spectroscopy on a crude aliquot. Pass Criteria: Appearance of a strong, sharp carbonyl (
C=O
) stretch at approximately 1710
cm−1
.
Fig 2: Mechanistic pathway for the acid-catalyzed deprotection of the dioxolane intermediate.
References
Yahya-Meymandi, A., et al. "Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor." Asian Journal of Chemistry, Vol. 23, No. 9 (2011), 4008-4010. 1
Google Patents. "CN112778108A - Synthesis method of 4-substituted cyclohexanone." 4
PrepChem. "Synthesis of 4-methoxycyclohexanone." 2
Google Patents. "US8623846B2 - Diazeniumdiolate cyclohexyl derivatives." 3
Physicochemical Profiling & Causality in Waste Categorization
Operational Guide: Safe Handling and Disposal of 4-(Cyclopentyloxy)cyclohexan-1-one As a Senior Application Scientist, I frequently consult with researchers on the lifecycle management of specialized organic intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal of 4-(Cyclopentyloxy)cyclohexan-1-one
As a Senior Application Scientist, I frequently consult with researchers on the lifecycle management of specialized organic intermediates. 4-(Cyclopentyloxy)cyclohexan-1-one is a valuable cyclic ketone utilized as a structural scaffold in drug discovery. However, its disposal requires rigorous adherence to environmental health and safety (EHS) protocols to prevent laboratory incidents and regulatory fines.
This guide provides a self-validating, step-by-step operational framework for the disposal of 4-(Cyclopentyloxy)cyclohexan-1-one, ensuring scientific integrity, regulatory compliance, and laboratory safety.
Before disposing of any chemical, we must understand how its molecular structure dictates its waste categorization. 4-(Cyclopentyloxy)cyclohexan-1-one is a non-halogenated cyclic ketone containing an ether linkage.
Table 1: Physicochemical Data and Waste Implications
Property
Value
Operational & Disposal Implication
CAS Number
1566478-08-7
Unique identifier required for strict regulatory waste labeling[1].
Molecular Formula
C11H18O2
Contains only C, H, and O. Dictates classification as strictly non-halogenated waste[2].
Molecular Weight
182.26 g/mol
High molecular weight relative to simple solvents; lower volatility reduces acute inhalation risks during transfer.
LogP
2.1
Highly lipophilic[2]; dictates that aqueous washing is insufficient for glassware decontamination. Organic solvents are required.
GHS Classification
GHS07
Harmful/Irritant[1]. Mandates the use of standard PPE (nitrile gloves, safety goggles, lab coat) during all waste handling.
The Causality of Categorization:
Because this compound lacks fluorine, chlorine, bromine, or iodine, it must be strictly classified as Non-Halogenated Organic Waste . This distinction is critical for both environmental and economic reasons. If non-halogenated waste is accidentally mixed with halogenated waste, the entire carboy must be treated as halogenated. Halogenated waste requires highly specialized, high-temperature incineration to minimize the release of toxic dioxins[3], making its disposal up to nine times more expensive than non-halogenated waste[4]. Furthermore, to remain in this category, the waste mixture must contain less than 20% water; otherwise, it must be routed to an aqueous waste stream[5].
Decision Workflow for Organic Waste Routing
To prevent cross-contamination and ensure cost-effective disposal, laboratories must implement a strict routing logic. The following diagram illustrates the validated decision-making process for liquid chemical waste.
Decision matrix for routing laboratory chemical waste based on halogen and water content.
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Each step contains a verification checkpoint to ensure the procedure cannot proceed if a critical safety parameter is violated.
Phase 1: Liquid Waste Segregation and Containment
Verify Waste Composition: Confirm that the reaction mixture or stock solution containing 4-(Cyclopentyloxy)cyclohexan-1-one does not contain any halogenated solvents (e.g., dichloromethane) or heavy metals.
Self-Validation: Review your experimental lab notebook. The sum of all solvent percentages must equal 100%, with 0% halogens.
Select the Receptacle: Obtain a dedicated, chemically compatible waste container (typically high-density polyethylene (HDPE) or glass) designated specifically for "Non-Halogenated Organic Waste"[6].
Self-Validation: Inspect the container for prior degradation, swelling, or cracking.
Transfer the Chemical: Inside a certified fume hood, carefully pour the liquid waste into the container using a funnel.
Self-Validation: Stop filling when the container reaches 75% to 80% capacity. This headspace is mandatory to allow for vapor expansion and prevent over-pressurization[6]. Never leave a funnel in the bottle mouth after the transfer is complete[7].
Secondary Containment: Place the sealed waste container into a secondary containment bin.
Self-Validation: The secondary bin must be capable of holding at least 110% of the volume of the largest container stored within it. Note that fume hoods themselves are not considered secondary containment for waste storage[4].
Phase 2: Labeling and Documentation
Deface Original Labels: If reusing an empty solvent bottle for waste collection, you must completely deface or remove the original manufacturer's label[7].
Apply Waste Label: Attach a standard hazardous waste label to the container.
Document Contents: Write "4-(Cyclopentyloxy)cyclohexan-1-one" explicitly on the label.
Self-Validation: Ensure no chemical abbreviations or structural formulas are used. Regulatory inspectors and EHS personnel require full IUPAC or common names to process the waste legally[7][8].
Phase 3: Glassware Decontamination
Because 4-(Cyclopentyloxy)cyclohexan-1-one has a LogP of 2.1[2], it is highly lipophilic and will adhere to glassware, resisting standard aqueous washing.
Primary Rinse: Triple-rinse the empty primary container or reaction flask with a compatible, volatile non-halogenated organic solvent (e.g., acetone or ethanol)[7].
Rinse Disposal: Collect all solvent rinsate and add it directly to the Non-Halogenated Organic Waste container.
Final Wash: Once the organic residue is completely solvated and removed, the glassware can be washed with standard laboratory detergent and water. The innocuous aqueous runoff can then be safely routed down the sanitary drain.
References
NextSDS. "4-(cyclopentyloxy)cyclohexan-1-one — Chemical Substance Information". Available at:[Link][1]
Chemspace. "4-(cyclopentyloxy)cyclohexan-1-one - C11H18O2". Available at: [Link][2]
Nipissing University. "Hazardous Materials Disposal Guide". Available at:[Link][5]
Personal protective equipment for handling 4-(Cyclopentyloxy)cyclohexan-1-one
Authoritative Guide: Personal Protective Equipment & Handling Protocols for 4-(Cyclopentyloxy)cyclohexan-1-one Executive Summary & Compound Profiling As a Senior Application Scientist, I approach chemical handling not me...
Author: BenchChem Technical Support Team. Date: April 2026
Authoritative Guide: Personal Protective Equipment & Handling Protocols for 4-(Cyclopentyloxy)cyclohexan-1-one
Executive Summary & Compound Profiling
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of mechanistic risk mitigation. 4-(Cyclopentyloxy)cyclohexan-1-one (CAS: 1566478-08-7) is a specialized cyclic ketone ether used extensively in drug development and synthetic chemistry[1]. Its structural motifs—a lipophilic cyclopentyl ether linked to a cyclohexanone ring—dictate its specific hazard profile[2].
Understanding the physicochemical properties of this compound is the first step in establishing a self-validating safety protocol.
Standard laboratory PPE is often insufficient for specialized cyclic ketones. The causality behind our PPE choices relies on the specific interactions between 4-(Cyclopentyloxy)cyclohexan-1-one and biological or synthetic barriers.
Dermal Protection (H315): The LogP of 2.1 indicates strong lipophilicity[2]. If this compound contacts the skin, it will partition rapidly into the stratum corneum, disrupting the lipid bilayer and causing acute irritation[3]. Standard latex or thin nitrile gloves degrade rapidly in the presence of ketones. Therefore, Butyl rubber or Silver Shield (PE/EVAL) gloves are required for prolonged handling, as their dense, cross-linked structures resist ketone permeation. For brief, incidental contact (e.g., <5 minutes), double-gloved nitrile may suffice, provided immediate doffing occurs upon contamination.
Ocular Protection (H319): Ketones act as strong solvents. Accidental splashing into the eye can lead to rapid protein denaturation in the corneal epithelium[3]. Safety glasses with side shields are inadequate against vapor accumulation; non-vented or indirectly vented chemical splash goggles are the authoritative standard here.
Respiratory Protection (H335): The compound's volatility necessitates the use of a chemical fume hood[3]. If a hood is unavailable or a spill occurs outside of one, a half-face or full-face respirator equipped with organic vapor (OV) cartridges must be deployed to capture the volatile cyclic ketone molecules before they reach the respiratory tract.
Core Directive: Personal Protective Equipment (PPE) Matrix
To synthesize these mechanistic insights, adhere to the following strict PPE matrix before initiating any workflow involving 4-(Cyclopentyloxy)cyclohexan-1-one.
Table 2: Mandatory PPE Matrix
Protection Zone
Equipment Specification
Replacement / Maintenance Protocol
Hands (Primary)
Butyl Rubber gloves (0.3mm+ thickness)
Replace immediately upon suspected contamination or degradation.
Hands (Incidental)
Nitrile gloves (double-gloved, 8mil+)
Change every 15 minutes during active handling.
Eyes/Face
Indirectly vented chemical splash goggles
Inspect for strap elasticity and lens clarity before use.
Body
Flame-resistant (FR) lab coat (100% cotton)
Launder through professional chemical service; never wash at home.
Respiratory
Fume hood (Face velocity: 80-120 fpm)
Annual certification required. Keep sash at or below 18 inches.
Every protocol must be a self-validating system. The following step-by-step methodology ensures that the researcher is protected from the moment the reagent bottle is opened to the final transfer.
Step 1: Pre-Operational Setup. Verify the fume hood flow rate monitor reads between 80-120 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent turbulent airflow, which could drag H335 vapors into the breathing zone.
Step 2: PPE Donning Sequence. Don the FR lab coat, followed by chemical splash goggles. Don the inner layer of nitrile gloves, then the outer layer of Butyl rubber gloves. Ensure the glove cuffs extend over the lab coat sleeves.
Step 3: Dispensing and Transfer. Open the container of 4-(Cyclopentyloxy)cyclohexan-1-one only inside the active fume hood. Use a calibrated positive displacement pipette or a glass syringe for transfer. Avoid pouring directly from the bottle to minimize vapor generation and splash risk.
Step 4: Post-Transfer Securing. Immediately cap the primary container. Wipe the exterior of the bottle with a dry, lint-free wipe before returning it to the secondary containment vessel.
Step 5: Doffing and Decontamination. Remove the outer Butyl gloves inside the fume hood and place them in the solid waste bin if contaminated. Wash hands thoroughly with soap and water after removing the inner nitrile gloves.
Risk Mitigation & Handling Workflow Visualization
To visualize the operational logic and ensure a self-validating safety system, refer to the workflow diagram below.
Caption: Operational workflow and risk mitigation pathway for handling 4-(Cyclopentyloxy)cyclohexan-1-one.
Mechanistic Pathway of Toxicity and PPE Intervention
The following diagram illustrates the causality between the compound's hazard profile and the specific PPE interventions required.
Caption: Mechanistic pathways of exposure and targeted PPE interventions for hazard mitigation.
Spill Response & Disposal Logistics
In the event of a breach in the primary container, immediate and calculated action is required to prevent vapor accumulation and dermal exposure.
Immediate Spill Response:
Evacuate & Ventilate: If the spill occurs outside a fume hood, evacuate the immediate 10-foot radius. Ensure room ventilation is active.
Don Emergency PPE: Don an organic vapor (OV) respirator, butyl rubber gloves, and splash goggles before approaching the spill.
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized universal spill pad. Do not use combustible materials like sawdust.
Collection: Use non-sparking tools to scoop the saturated absorbent into a chemically compatible, sealable polyethylene or glass container.
Disposal Logistics:
4-(Cyclopentyloxy)cyclohexan-1-one contains only carbon, hydrogen, and oxygen (C11H18O2)[2]. Therefore, it must be segregated into Halogen-Free Organic Waste [1].
Label the waste container clearly with the full chemical name, CAS number (1566478-08-7), and the associated hazards (Irritant).
Never dispose of this compound down the sink, as its lipophilicity and toxicity can disrupt aquatic ecosystems and violate EPA/RCRA regulations.